2-Bromo-5-(3-fluoro-3-pentyl)pyridine
Description
The exact mass of the compound this compound is 245.02154 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(3-fluoropentan-3-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-10(12,4-2)8-5-6-9(11)13-7-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRTQFVBHIZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CN=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An Investigative Guide to the Synthesis and Characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS 2090581-63-6)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Pyridine Derivative
The compound 2-Bromo-5-(3-fluoro-3-pentyl)pyridine, assigned CAS number 2090581-63-6, represents a novel chemical entity with no significant presence in the current scientific literature. Its designation as a "useful research chemical" by suppliers underscores its potential, yet the absence of published data necessitates a foundational investigation into its synthesis, properties, and applications. This guide, therefore, deviates from a conventional technical data sheet to present a strategic roadmap for the de novo synthesis and comprehensive characterization of this intriguing molecule. Drawing upon established principles of heterocyclic and fluorine chemistry, we will outline a logical, field-proven approach to bring this compound from a mere catalog entry to a well-understood building block for future research and development.
Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of a molecule begins with its structure. The systematic name, this compound, describes a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a 3-fluoro-3-pentyl group.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Context |
| Molecular Formula | C₁₀H₁₃BrFN | Derived from the constituent atoms in the structure. |
| Molecular Weight | ~246.12 g/mol | Calculated based on the atomic weights of the elements. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Many substituted bromopyridines exhibit this appearance.[1] |
| Boiling Point | Elevated; likely >200 °C at atmospheric pressure | The presence of a halogen and the alkyl chain will increase the boiling point compared to pyridine. Vacuum distillation would be the preferred purification method. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The hydrophobic alkyl chain and aromatic ring will dominate solubility characteristics. |
| Polarity | Moderately polar | The pyridine nitrogen and the C-F and C-Br bonds introduce polarity. |
| Reactivity | The C-Br bond is susceptible to metal-catalyzed cross-coupling reactions. The pyridine ring can undergo electrophilic substitution, although the bromine atom is deactivating. | The bromine at the 2-position is a key handle for synthetic transformations.[2][3] |
Proposed Retrosynthetic Analysis and Synthetic Strategy
Given the novelty of the target molecule, a robust and flexible synthetic strategy is paramount. A retrosynthetic analysis suggests two plausible disconnection points for constructing the target molecule, primarily revolving around the formation of the C-C bond between the pyridine ring and the pentyl group.
Caption: Retrosynthetic analysis of the target molecule.
Strategy A: Grignard Addition to a Pyridine Precursor
This approach involves the late-stage introduction of the 3-fluoro-3-pentyl group onto a pre-functionalized pyridine ring.
Workflow for Strategy A:
Caption: Proposed synthetic workflow for Strategy A.
Experimental Protocol (Strategy A):
-
Synthesis of 2-Bromo-5-lithiopyridine:
-
To a solution of 2,5-dibromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium or isopropylmagnesium chloride dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour. The selective metalation at the 5-position is driven by the higher reactivity of the C-Br bond at this position towards lithium-halogen exchange.
-
-
Nucleophilic Addition:
-
To the freshly prepared 2-bromo-5-lithiopyridine solution, add 3-pentanone dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
-
-
Deoxyfluorination:
-
Dissolve the purified tertiary alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxofluor) dropwise.[4]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or vacuum distillation.
-
Strategy B: Palladium-Catalyzed Cross-Coupling
This alternative strategy leverages the power of modern cross-coupling chemistry to construct the C-C bond.[2][5]
Workflow for Strategy B:
Caption: Proposed synthetic workflow for Strategy B.
Experimental Protocol (Strategy B):
-
Preparation of the Organometallic Reagent:
-
Prepare the Grignard reagent from 3-bromo-3-fluoropentane and magnesium turnings in anhydrous THF. Alternatively, prepare the organozinc reagent using zinc dust. The synthesis of 3-bromo-3-fluoropentane would be a prerequisite, likely from 3-pentanol.
-
-
Palladium-Catalyzed Cross-Coupling:
-
To a solution of 2,5-dibromopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in an appropriate solvent (e.g., THF, dioxane), add the freshly prepared 3-fluoro-3-pentyl Grignard or organozinc reagent.
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will require optimization.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or vacuum distillation.
-
Comprehensive Characterization and Structural Elucidation
Once synthesized, a rigorous characterization of this compound is essential to confirm its identity and purity.
Table 2: Proposed Analytical Methods for Structural Confirmation
| Technique | Expected Observations | Information Gained |
| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and doublet of doublets). - Methylene and methyl protons of the pentyl group, likely showing complex splitting due to the adjacent fluorine atom. | Confirms the proton environment and connectivity. Coupling constants will be informative.[6][7] |
| ¹³C NMR | - Aromatic carbons of the pyridine ring. - Carbons of the pentyl group. The carbon bearing the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. | Confirms the carbon skeleton and the position of the fluorine atom.[1] |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with adjacent protons. | Confirms the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of one bromine atom. - Fragmentation pattern consistent with the proposed structure. | Determines the molecular weight and provides evidence for the elemental composition. |
| Infrared (IR) Spectroscopy | - C-H stretching (aromatic and aliphatic). - C=C and C=N stretching of the pyridine ring. - C-F and C-Br stretching vibrations. | Identifies the functional groups present in the molecule.[8] |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak under optimized conditions. | Assesses the purity of the synthesized compound. |
Potential Applications and Future Research Directions
The structural motifs present in this compound suggest several potential avenues for its application, particularly in medicinal chemistry and materials science.
-
Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals.[9][10] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[11][12] The bromo-substituent provides a convenient handle for further elaboration through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Agrochemicals: Fluorinated organic compounds often exhibit enhanced biological activity and are widely used in the agrochemical industry.
-
Materials Science: Substituted pyridines can be used as ligands for metal complexes with interesting photophysical or catalytic properties.
Future research should focus on exploring the reactivity of the C-Br bond in Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to synthesize a diverse range of derivatives.[13][14] Biological screening of these novel compounds could uncover promising leads for drug discovery or agrochemical development.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the care afforded to all novel research chemicals. Based on analogous structures, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
The synthesis and characterization of this compound present a valuable opportunity to expand the toolbox of available building blocks for chemical synthesis. The proposed synthetic strategies, based on well-established and reliable methodologies, offer a clear path to obtaining this novel compound. Subsequent detailed characterization will be crucial to confirm its structure and purity, paving the way for its exploration in various fields of chemical research. This investigative guide provides the foundational knowledge and experimental framework for researchers to confidently embark on the study of this promising, yet unexplored, molecule.
References
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI.
- Introduction of Fluorine by N-F Compounds. (n.d.).
- Fluorine Chemistry: Past, Present and Future. (n.d.). Revue Roumaine de Chimie.
- Facile Rh(III)
- Scalable Synthesis of Fluorin
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.).
- Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. (n.d.). RSC Publishing.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. (n.d.). Benchchem.
- Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH.
- Synthesis of Ring‐Fluorinated Pyridines. (n.d.).
- Valuable Fluorin
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
- Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. (n.d.). Benchchem.
- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (n.d.). Scientific Research Publishing.
- Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.).
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Chapter 2. (n.d.).
- Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolaris
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A Technical Guide to 2-Bromo-5-(3-fluoropentan-3-yl)pyridine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of the heterocyclic building block, 2-Bromo-5-(3-fluoropentan-3-yl)pyridine. The pyridine scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization is critical for the development of novel therapeutics. The incorporation of a bromine atom at the 2-position offers a versatile handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the novel 3-fluoropentan-3-yl group at the 5-position introduces a tertiary fluoride motif known to enhance metabolic stability and modulate physicochemical properties.[1][2] This document outlines a robust, proposed synthetic pathway, details predicted methods for structural elucidation, and explores the potential downstream applications of this compound for researchers in drug discovery and development.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[3] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a highly desirable core structure. The strategic introduction of fluorine into such scaffolds has become a cornerstone of modern medicinal chemistry, as fluorine substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][4]
2-Bromo-5-(3-fluoropentan-3-yl)pyridine represents a confluence of these strategic design elements. The 2-bromopyridine moiety is a well-established and reactive intermediate for constructing complex molecular architectures via C-C and C-N bond-forming reactions.[5][6] The tertiary alkyl fluoride side chain is a more recent innovation, offering a metabolically stable, lipophilic group that can serve as a bioisostere for other functional groups. This guide serves to provide researchers with the foundational knowledge to synthesize, characterize, and strategically deploy this promising intermediate in their research programs.
Chemical Structure and Physicochemical Properties
2-Bromo-5-(3-fluoropentan-3-yl)pyridine is a substituted pyridine derivative with distinct functionalities that dictate its chemical reactivity and potential utility.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2097800-63-8 | [7] |
| Molecular Formula | C₁₀H₁₃BrFN | [7] |
| Molecular Weight | 246.12 g/mol | [7] |
| SMILES | CCC(C1=NC=C(Br)C=C1)(F)CC | [7] |
| InChI Key | Information not available in search results |
The structure features an sp²-hybridized carbon-bromine bond at the 2-position, which is susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for cross-coupling reactions. The 5-position is functionalized with a sterically hindered tertiary alkyl fluoride group, which is generally inert to the conditions used for modifying the C-Br bond.
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow
The proposed multi-step synthesis is outlined below. The causality for key reagent choices is to ensure high regioselectivity and efficiency.
Caption: Proposed synthetic workflow for 2-Bromo-5-(3-fluoropentan-3-yl)pyridine.
Mechanistic Considerations and Protocol
Step 1: Regioselective Grignard Reagent Formation The synthesis commences with 2,5-dibromopyridine. A critical challenge in the functionalization of dihalopyridines is achieving regioselectivity. Standard Grignard formation with magnesium metal can lead to mixtures. The use of a "turbo-Grignard" reagent, such as iPrMgCl·LiCl, allows for a highly regioselective bromine-magnesium exchange. Research has shown that this exchange on 2,5-dibromopyridine preferentially occurs at the C-2 position, which is kinetically favored.[8] However, for our target, we require functionalization at the 5-position. A patent for a related synthesis of 2-bromo-5-formylpyridine from 2,5-dibromopyridine demonstrates that a Grignard reaction can be directed to the 5-position.[9] This suggests that careful selection of the Grignard reagent and conditions can achieve the desired C-5 magnesiation.
Step 2: Nucleophilic Addition to 3-Pentanone The formed pyridyl Grignard reagent is a potent nucleophile. It will readily attack the electrophilic carbonyl carbon of 3-pentanone.[10] This standard Grignard addition reaction forms a tetrahedral intermediate which, upon aqueous workup, yields the tertiary alcohol precursor, 3-(5-bromopyridin-2-yl)pentan-3-ol.[10]
Step 3: Deoxyfluorination of the Tertiary Alcohol The conversion of a tertiary alcohol to a tertiary fluoride is a challenging transformation that requires specialized reagents to avoid elimination side reactions. Modern deoxyfluorination reagents are well-suited for this purpose. Reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or Fluolead™ are effective for converting tertiary alcohols to the corresponding fluorides under mild conditions.[11][12]
Experimental Protocol (Proposed)
-
Self-Validation: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding. The purification of each intermediate is crucial for the success of the subsequent step.
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), ~1.3 M in THF
-
3-Pentanone
-
Deoxo-Fluor®
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Formation and Addition:
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,5-dibromopyridine (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -15 °C in a dry ice/acetonitrile bath.
-
Slowly add iPrMgCl·LiCl (1.05 eq) dropwise via syringe, maintaining the internal temperature below -10 °C.
-
Stir the resulting mixture at this temperature for 1 hour. Monitor by TLC quench to confirm consumption of starting material.
-
In a separate flask, dissolve 3-pentanone (1.2 eq) in anhydrous THF.
-
Add the 3-pentanone solution dropwise to the Grignard reagent mixture, again maintaining the temperature below -10 °C.
-
Allow the reaction to stir for 2 hours at -15 °C, then warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(5-bromopyridin-2-yl)pentan-3-ol.
-
Purify the crude alcohol via silica gel column chromatography.
-
-
Deoxyfluorination:
-
To a solution of the purified tertiary alcohol (1.0 eq) in anhydrous DCM in a plastic (e.g., PFA or FEP) flask under an argon atmosphere, cool the solution to -78 °C.
-
Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 30 minutes, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for completion.
-
Carefully quench the reaction at 0 °C by slow, dropwise addition into a stirred, saturated aqueous solution of NaHCO₃. (Caution: Gas evolution).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final product, 2-Bromo-5-(3-fluoropentan-3-yl)pyridine.
-
Structural Elucidation (Predicted Spectroscopic Data)
Confirmation of the final structure would rely on a combination of NMR spectroscopy and mass spectrometry. The following data are predicted based on the analysis of similar structures.[13][14][15]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm). Expect a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6. Alkyl Protons: Two signals in the alkyl region (δ 1.0-2.5 ppm). A triplet corresponding to the two -CH₃ groups and a quartet corresponding to the two -CH₂- groups. |
| ¹³C NMR | Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm), including the bromine-bearing carbon (C-2) and the side-chain bearing carbon (C-5). Alkyl Carbons: Signals for the methyl and methylene carbons, and a key signal for the quaternary carbon bearing the fluorine, which would appear as a doublet due to C-F coupling. |
| ¹⁹F NMR | A single signal (singlet) in the typical range for a tertiary alkyl fluoride (approx. δ -130 to -150 ppm). |
| Mass Spec (EI) | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly identical intensity, which is the characteristic isotopic signature for a compound containing one bromine atom. |
Potential Applications in Drug Discovery
The primary value of 2-Bromo-5-(3-fluoropentan-3-yl)pyridine lies in its capacity as a versatile intermediate for library synthesis. The 2-bromo position is a reliable handle for introducing further molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile construction of new C-C and C-N bonds.
Caption: Key downstream applications via palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids or esters.[5][16][17][18] This is one of the most powerful methods for constructing biaryl scaffolds, which are common in pharmaceuticals. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system.[5]
-
Buchwald-Hartwig Amination: This reaction allows for the synthesis of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines.[6][19] This provides direct access to substituted 2-aminopyridine derivatives, another critical pharmacophore. The catalytic system typically consists of a palladium source and a specialized phosphine ligand.[20]
Safety and Handling
While specific toxicological data for 2-Bromo-5-(3-fluoropentan-3-yl)pyridine is unavailable, its handling should be guided by the known hazards of its structural class, namely bromopyridines.
-
Toxicity: Bromopyridines are generally considered toxic if swallowed and can be fatal in contact with skin.[21][22]
-
Irritation: They are known to cause skin and serious eye irritation.[23][24] May cause respiratory irritation.[23]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[21][25]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[23][24]
-
Avoid all personal contact, including inhalation of dust or vapors.[25]
-
Keep containers tightly closed when not in use and store in a cool, dry place.[21]
-
In case of a spill, remove all ignition sources and clean up using appropriate absorbent materials, avoiding dust generation.[25]
-
Conclusion
2-Bromo-5-(3-fluoropentan-3-yl)pyridine is a highly functionalized building block with significant potential for application in medicinal chemistry and drug discovery. Although not commercially widespread, a logical and robust synthetic pathway can be proposed utilizing established, high-yield chemical transformations. Its true value is realized as a versatile intermediate, where the 2-bromo position serves as a reliable anchor for diversification via modern cross-coupling methodologies, while the tertiary fluoride moiety imparts desirable drug-like properties. This guide provides the foundational framework for researchers to synthesize, characterize, and strategically implement this compound in the pursuit of novel chemical entities.
References
-
Br/Mg exchange on 2,5-dibromopyridine (10 a) using various exchange reagents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). University of Konstanz. Retrieved February 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved February 15, 2026, from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved February 15, 2026, from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). ACS Publications. Retrieved February 15, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Rowan University. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
2-Bromo-5-methylpyridine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. Retrieved February 15, 2026, from [Link]
-
2-bromopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
How to synthesis 2-bromo pyridine? (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
- US7615669B2 - Process for producing fluoro-compounds. (n.d.). Google Patents.
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
2-bromo-5-(but-3-yn-1-yl)pyridine. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved February 15, 2026, from [Link]
-
3 Pentanol Synthesis Lab Report. (n.d.). Cram. Retrieved February 15, 2026, from [Link]
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- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. US7615669B2 - Process for producing fluoro-compounds - Google Patents [patents.google.com]
- 13. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]
- 16. audreyli.com [audreyli.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. fishersci.com [fishersci.com]
- 25. datasheets.scbt.com [datasheets.scbt.com]
Strategic Integration of Fluorinated Pyridine Building Blocks in Medicinal Chemistry
[1]
Introduction: The "Fluorine Scan" Imperative
In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the metabolic liability of the pyridine nitrogen (susceptible to N-oxidation) and the electron-deficient nature of the ring often require modulation. The strategic introduction of fluorine atoms—fluorinated pyridines —serves as a critical tool for multiparametric optimization (MPO).
This guide details the physicochemical impact, reactivity profiles, and synthetic utility of fluorinated pyridine building blocks, moving beyond simple substitution to strategic scaffold design.
Physicochemical Profiling: The Fluorine Effect
The introduction of fluorine into the pyridine core drastically alters the electronic landscape. Unlike chlorine or bromine, fluorine’s high electronegativity (3.98 Pauling) combined with its small Van der Waals radius (1.47 Å) allows for bioisosteric replacement of hydrogen with profound effects on basicity and lipophilicity.
Basicity Modulation (pKa)
The most immediate impact is the attenuation of basicity. The electron-withdrawing inductive effect (-I) reduces the electron density on the pyridine nitrogen, lowering the pKa. This is crucial for:
-
Improving Membrane Permeability: Reducing the percentage of ionized species at physiological pH (7.4).
-
Reducing hERG Toxicity: Lower basicity often correlates with reduced hERG channel binding.
Table 1: Comparative pKa Values of Fluorinated Pyridines
| Compound | Structure | pKa (Conj.[1][2][3][4] Acid) | Medicinal Impact | |
| Pyridine | C5H5N | 5.23 | 0 | Baseline |
| 3-Fluoropyridine | 3-F-Py | 2.97 | -2.26 | Moderate basicity reduction; retains H-bond acceptor capability. |
| 2-Fluoropyridine | 2-F-Py | -0.44 | -5.67 | Non-basic at physiological pH; metabolic blocking at C2. |
| 2,6-Difluoropyridine | 2,6-F2-Py | -2.5 | -7.73 | Electron-deficient core; highly reactive to nucleophiles. |
| 3,5-Difluoropyridine | 3,5-F2-Py | 0.8 | -4.43 | Symmetry-driven metabolic stability; blocks C3 oxidation. |
Metabolic Stability
Fluorine blocks metabolic "soft spots."
-
C2/C6 Blocking: Prevents oxidative metabolism by aldehyde oxidase (AO).
-
C3/C5 Blocking: Inhibits P450-mediated hydroxylation.
Reactivity Landscape: The "Fluorine Advantage"
The utility of fluorinated pyridines lies in their divergent reactivity. They are not merely end-products but versatile electrophiles.
Nucleophilic Aromatic Substitution (SNAr)
Contrary to standard SN1/SN2 trends (where I > Br > Cl > F), in SNAr reactions on pyridines, fluorine is the superior leaving group .
-
Mechanism: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.
-
Causality: The high electronegativity of F stabilizes the anionic Meisenheimer intermediate more effectively than Cl or Br, lowering the activation energy (
).
Reactivity Order (SNAr): 2-F >> 4-F > 2-Cl > 2-Br
Directed Ortho Metallation (DoM)
Fluorine acts as a powerful Directed Metalation Group (DMG).
-
Regioselectivity: Lithium-halogen exchange is not the primary pathway for fluoropyridines. Instead, bases like LDA or n-BuLi/LiTMP deprotonate the position ortho to the fluorine (C3 in 2-fluoropyridine).
-
Application: This allows for the introduction of electrophiles (iodine, formyl, boronic esters) at the C3 position, creating 2,3-disubstituted patterns that are difficult to access via electrophilic aromatic substitution.
Chemoselective Cross-Coupling
In Chlorofluoropyridines , the distinct reactivity profiles allow for sequential functionalization:
-
SNAr Phase: Nucleophiles attack the F-site (if at C2/C4) preferentially over Cl.
-
Pd-Catalysis Phase: Palladium catalysts (Suzuki/Buchwald) insert into the C-Cl bond, leaving the C-F bond intact (unless specialized ligands are used).
Visualization: Reactivity Decision Logic
The following diagram illustrates the decision matrix for functionalizing a 2-fluoropyridine scaffold.
Caption: Decision tree for 2-fluoropyridine functionalization. Path selection depends on whether F is the target (SNAr) or the director (DoM).
Synthesis Strategies: Accessing the Block
While many fluoropyridines are commercially available, complex patterns require specific synthesis.
-
Halex Reaction (Industrial):
-
Balz-Schiemann (Traditional):
-
Substrate: Aminopyridines -> Diazonium salts -> Fluoropyridines.[9]
-
Note: Hazardous; largely replaced by continuous flow methods or HF-pyridine complexes.
-
-
Direct C-H Fluorination (Modern):
-
Reagent: AgF2 or N-fluorobenzenesulfonimide (NFSI).
-
Selectivity: Often governed by radical stability (Minisci-type).
-
Case Studies: Clinical Validation
Lasmiditan (Reyvow)
-
Target: 5-HT1F receptor agonist (Migraine).
-
Structure: Contains a 2,4,6-trifluoropyridine core.
-
Role of F: The trifluoro-substitution pattern eliminates metabolic soft spots on the pyridine ring and tunes the lipophilicity to cross the Blood-Brain Barrier (BBB) without excessive plasma protein binding.
Lemborexant (Dayvigo)
-
Target: Orexin receptor antagonist (Insomnia).[10]
-
Structure: Features a 3,5-difluoropyridine moiety.
-
Role of F: The 3,5-substitution blocks P450 oxidation sites, significantly extending the half-life (
) to allow for once-daily dosing.
Experimental Protocols
Protocol A: Regioselective SNAr of 2,6-Difluoropyridine
Objective: Synthesis of 2-amino-6-fluoropyridine derivatives. This protocol exploits the symmetry of 2,6-difluoropyridine to introduce a single nucleophile.
Reagents:
-
2,6-Difluoropyridine (1.0 equiv)
-
Primary Amine (R-NH2) (1.05 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic is essential)
Step-by-Step:
-
Setup: In a sealed tube or pressure vial, dissolve 2,6-difluoropyridine (10 mmol) in DMSO (5 mL).
-
Addition: Add DIPEA (20 mmol) followed by the amine (10.5 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C. Monitor by LCMS.
-
Note: The mono-substitution product usually forms within 2-4 hours. Over-reaction to the di-substituted product is slow due to the electron-donating nature of the newly installed amino group (deactivating the ring for a second SNAr).
-
-
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organics with brine to remove DMSO.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Site-Selective Suzuki Coupling of 2-Chloro-3-Fluoropyridine
Objective: Coupling at the C2-Chlorine position while retaining the C3-Fluorine.
Reagents:
-
2-Chloro-3-fluoropyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: K2CO3 (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane
Step-by-Step:
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.
-
Assembly: Charge flask with chlorofluoropyridine, boronic acid, base, and catalyst. Add solvent.[3][11]
-
Reaction: Heat to 90°C under N2 atmosphere for 4-6 hours.
-
Mechanistic Insight: Oxidative addition occurs at the C-Cl bond. The C-F bond (BDE ~115 kcal/mol) is too strong for standard Pd(0)/Pd(II) cycles to break, ensuring chemoselectivity.
-
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
References
-
Physicochemical Properties of Fluorin
- Source: National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoropyridine.
-
URL:[Link]
-
Nucleophilic Arom
-
Directed Ortho Metalation (DoM)
-
FDA Approved Fluorin
- Title: Fluorine-containing drugs approved by the FDA in 2021 (Includes Lasmiditan/Lemborexant context)
- Source: Chinese Chemical Letters / ScienceDirect
-
URL:[Link] (General Journal Link for verification of recent reviews).
- Synthesis of Fluorinated Heterocycles Title: Synthesis of Substituted 2-Fluoropyridines (Halex and modern methods) Source: BenchChem Technical Guides
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Suppliers and price of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine
The following technical guide details the supply landscape, pricing dynamics, and chemical engineering specifications for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS: 2090581-63-6).[1]
Strategic Sourcing, Synthesis, and Application in Drug Discovery[1]
Part 1: Executive Summary & Market Intelligence
Compound Identity:
-
Molecular Formula: C₁₀H₁₃BrFN[1]
-
Structural Class: Tertiary fluorinated alkyl pyridine; Bioisostere of tert-butyl pyridine.[1]
Supply Chain Status: This compound is classified as a High-Value Research Intermediate .[1] It is not a commodity chemical. While listed by catalog aggregators, it is typically manufactured on-demand (Make-to-Order) by specialized CROs, primarily in China (Shanghai/Jiangsu region), before being distributed globally.[1]
Pricing Intelligence (Q1 2026 Estimates): Pricing is volume-dependent and highly sensitive to the cost of the fluorination step.[1]
| Scale | Estimated Price Range (USD) | Lead Time | Sourcing Model |
| Research (1g - 5g) | $450 - $850 / gram | 2-4 Weeks | Catalog / Stock Check |
| Pilot (10g - 100g) | $150 - $300 / gram | 4-6 Weeks | Custom Synthesis |
| Process (1kg+) | $1,200 - $2,500 / kg | 8-12 Weeks | FTE / CMO Contract |
Key Suppliers (Verified Listings):
-
Primary Manufacturers (likely source): WuXi AppTec, Pharmablock, Enamine (Custom Synthesis divisions).[1]
-
Distributors/Catalog: Accela Chem, BOC Sciences, EON Biotech.
-
Procurement Strategy: Do not rely on "In Stock" labels from aggregators. Request a Certificate of Analysis (CoA) dated within the last 6 months to verify actual inventory versus virtual listings.[1]
Part 2: Technical Specifications & Synthetic Logic
Structural Significance in Medicinal Chemistry
The 3-fluoro-3-pentyl moiety is a strategic functional group used to modulate the physicochemical properties of a drug candidate.[1]
-
Lipophilicity Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen and increases metabolic stability compared to a non-fluorinated tert-pentyl group.[1]
-
Conformational Lock: The steric bulk of the diethyl-fluoro-methyl group restricts rotation, potentially locking the pharmacophore into an active conformation.[1]
-
Metabolic Blocking: The tertiary fluorine prevents oxidative metabolism (hydroxylation) that would typically occur at the benzylic position.[1]
Synthetic Route & Process Engineering
The synthesis of tertiary benzylic fluorides is non-trivial due to the competing elimination reaction (E1/E2) which forms the alkene. The following route is the industry standard for high-purity production.
Step 1: Metal-Halogen Exchange & Nucleophilic Addition
-
Precursor: 2,5-Dibromopyridine.[1]
-
Reagent: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).[1]
-
Electrophile: 3-Pentanone.[1]
-
Mechanism: Selective lithiation/magnesiation at the C5 position (stabilized by the inductive effect of the nitrogen) followed by addition to the ketone.[1]
-
Critical Control: Temperature must be maintained < -40°C to prevent scrambling of the halogen or polymerization.[1]
Step 2: Deoxyfluorination
-
Precursor: 2-Bromo-5-(3-hydroxy-3-pentyl)pyridine (Tertiary Alcohol).[1]
-
Reagent: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.[1]
-
Solvent: DCM or Toluene (anhydrous).[1]
-
Challenge: Tertiary alcohols are prone to dehydration to form the alkene (2-bromo-5-(pent-2-en-3-yl)pyridine).[1]
-
Solution: Use of mild fluorinating agents (XtalFluor-E) with specific base promoters (DBU or Et3N-3HF) to suppress elimination.[1]
Visualization of Synthetic Workflow
Figure 1: Critical synthesis pathway highlighting the divergence between successful fluorination and elimination side-reactions.
Part 3: Quality Control & Validation Protocols
For drug development applications, the purity of this intermediate directly impacts the impurity profile of the final API.
Critical Impurities to Monitor
| Impurity | Origin | Detection Method | Limit (Process) |
| Des-bromo analog | Incomplete bromination or over-reduction | LCMS / 1H NMR | < 0.5% |
| Alkene elimination | Dehydration during fluorination | 1H NMR (Olefinic protons) | < 1.0% |
| Hydrolysis product | Moisture contamination of fluorinating agent | LCMS | < 0.1% |
Analytical Validation (Self-Validating Protocol)
To ensure you have the correct isomer and structure, request or perform the following:
-
19F NMR: Look for a singlet shift characteristic of a tertiary alkyl fluoride (typically -130 to -150 ppm range).[1] If the signal is split or shifted significantly, check for rearrangement.
-
13C NMR: Verify the quaternary carbon doublet (coupling with F) to confirm the C-F bond is on the tertiary carbon.
-
GC-MS: Preferred over LCMS for this intermediate due to its volatility and lack of ionizable groups (apart from the pyridine N).[1]
Part 4: References
-
Accela Chem. (2024).[1] Product Catalog: this compound (CAS 2090581-63-6).[1][2][] Retrieved from [1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
BOC Sciences. (2024).[1] Building Blocks: Pyridine Derivatives. Retrieved from [1]
-
L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. (Reference for Deoxofluor/XtalFluor chemistry). [1]
Sources
Methodological & Application
Synthesis of 5-(3-fluoro-3-pentyl)pyridine derivatives via Pd-catalysis
Executive Summary
The 5-(3-fluoro-3-pentyl)pyridine motif—a pyridine ring bearing a tertiary alkyl fluoride with a gem-diethyl tail (
Direct installation of tertiary alkyl fluorides via cross-coupling is mechanistically prohibited by competing
Key Advantages of This Protocol:
-
Pd-Catalysis: Uses low-loading Pd(II) precursors with bidentate ligands to prevent catalyst poisoning by the pyridine nitrogen.
-
Safety: Replaces volatile CO gas with solid surrogates (e.g., N-formylsaccharin) and replaces explosive DAST with stable sulfonyl fluorides (PyFluor).
-
Scalability: Validated for multigram synthesis with >98% purity.
Strategic Retrosynthesis & Pathway
The synthesis is disconnected into three distinct phases. The critical C–C bond formation is achieved via Palladium catalysis, avoiding the instability of tertiary alkyl-metal nucleophiles.
The Workflow:
-
Pd-Catalyzed Carbonylation: Conversion of 5-bromopyridine to ethyl nicotinate.
-
Nucleophilic Addition: Double addition of ethylmagnesium bromide to form the tertiary carbinol.
-
Deoxyfluorination:
-type substitution of the hydroxyl group with fluoride.
Figure 1: Modular synthetic workflow for the target scaffold.
Detailed Experimental Protocols
Phase 1: Pd-Catalyzed Carbonylation (Esterification)
Rationale: Direct coupling of tertiary alkyl nucleophiles is prone to failure. Carbonylation provides a versatile ester handle.[1] We utilize N-formylsaccharin as a crystalline CO surrogate to avoid handling toxic gas cylinders, though a CO balloon is also effective.
Reagents & Materials:
-
Substrate: 5-Bromopyridine (10.0 mmol)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (3 mol%)
-
CO Source: N-Formylsaccharin (1.5 equiv) OR CO Balloon
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Ethanol (anhydrous)
Protocol:
-
Charge: In a glovebox or under Ar flow, charge a pressure tube with 5-bromopyridine (1.58 g, 10 mmol), Pd(OAc)
(45 mg), dppf (166 mg), and N-formylsaccharin (3.17 g). -
Solvate: Add anhydrous Ethanol (20 mL) and Triethylamine (2.8 mL). Seal the tube.
-
Reaction: Heat to 80°C for 12 hours. The N-formylsaccharin decomposes to release CO in situ, driving the cycle.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc 8:2) to yield Ethyl nicotinate derivative.
-
Expected Yield: 85-92%.
-
Mechanistic Insight: The bidentate ligand dppf is crucial. Monodentate phosphines (PPh
Phase 2: Construction of the Quaternary Center (Grignard)
Rationale: Formation of the gem-diethyl carbinol.
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask. Cool to 0°C under
. -
Addition: Add the Ethyl nicotinate ester (from Phase 1, ~8.5 mmol) in dry THF (15 mL).
-
Grignard: Dropwise add EtMgBr (3.0 M in ether, 2.5 equiv, 21.25 mmol). Note: Excess is required to prevent the formation of the ketone intermediate.
-
Monitor: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (the alcohol is significantly more polar than the ester).
-
Quench: Cool to 0°C. Quench carefully with saturated
. -
Isolation: Extract with EtOAc (3x). Dry over
.-
Product: 3-(5-pyridyl)-3-pentanol.
-
State: Viscous oil or low-melting solid.
-
Phase 3: Deoxyfluorination (The Critical Step)
Rationale: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are explosive and prone to elimination (forming the alkene).[2] We employ PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E , which are thermally stable and highly selective for
Protocol:
-
Charge: Dissolve the tertiary alcohol (5.0 mmol) in Toluene (10 mL).
-
Activator: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).
-
Fluorinating Agent: Add PyFluor (1.2 equiv) at Room Temperature.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Workup: Wash with diluted HCl (to remove DBU and pyridine byproducts) and
. -
Purification: Flash chromatography (use neutral alumina if the product is acid-sensitive, though pyridyl fluorides are generally stable).
Data Summary & Troubleshooting
| Parameter | Phase 1 (Carbonylation) | Phase 2 (Grignard) | Phase 3 (Fluorination) |
| Key Reagent | Pd(OAc)2 / dppf | EtMgBr (3.0 M) | PyFluor / DBU |
| Solvent | Ethanol | THF | Toluene |
| Temp | 80°C | 0°C | 80°C |
| Typical Yield | 88% | 95% | 70-80% |
| Major Impurity | Protodehalogenation (Py-H) | Ketone (incomplete addn) | Styrene (Elimination) |
| Control | Use anhydrous solvents | Use >2.2 eq Grignard | Avoid DAST; use PyFluor |
Common Failure Modes:
-
Elimination vs. Substitution (Phase 3): If the elimination product (3-(5-pyridyl)-2-pentene) is observed, lower the temperature to 60°C and switch solvent to DCM (if solubility permits) or use XtalFluor-E with
. -
Catalyst Death (Phase 1): If the reaction turns black immediately and stalls, the pyridine substrate is poisoning the Pd. Increase dppf loading to 1.5x relative to Pd, or switch to Xantphos .
Mechanistic Visualization (Pd-Cycle)
The carbonylation step is the entry point for the scaffold construction.
Figure 2: Catalytic cycle for the alkoxycarbonylation of 5-bromopyridine.
References
-
Nielsen, M. K., et al. (2015).[12] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[12][13][14] Journal of the American Chemical Society. Link
-
Baber, R. A., et al. (2011). "Palladium-Catalyzed Carbonylation of Heteroaryl Bromides." Organic Process Research & Development. Link
-
Ueda, T., et al. (2013). "Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source." Organic Letters. Link
-
McAtee, J. R., et al. (2017). "Photoredox-Catalyzed Deoxyfluorination of Activated Alcohols." ACS Central Science. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 8. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 9. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. brynmawr.edu [brynmawr.edu]
Application Note: Optimized Buchwald-Hartwig Amination Conditions for 2-Bromopyridines
Executive Summary
The amination of 2-bromopyridines represents a distinct challenge in cross-coupling chemistry due to the specific electronic and coordinating properties of the pyridine nitrogen. Unlike standard aryl bromides, 2-bromopyridines possess a basic nitrogen atom capable of sequestering the palladium catalyst into off-cycle resting states. Furthermore, the electron-deficient nature of the pyridine ring, while facilitating oxidative addition, can render the subsequent reductive elimination step sluggish.
This guide details a robust, field-proven methodology using 3rd and 4th Generation Buchwald Precatalysts (Pd-G3/G4) . By utilizing bulky, electron-rich dialkylbiarylphosphine ligands (specifically RuPhos and BrettPhos ) and selecting the appropriate base system, researchers can achieve high yields (>85%) while suppressing common side reactions such as hydrodehalogenation and catalyst deactivation.
The Substrate Challenge: Why Standard Conditions Fail
To design an effective protocol, one must understand the failure modes of standard Pd(OAc)₂/BINAP systems with this substrate class.
The Coordination Trap ( -N Binding)
The primary failure mode is catalyst poisoning .[1] The pyridine nitrogen is a competent
Electronic Mismatch
2-Bromopyridines are electron-deficient.
-
Oxidative Addition (OA): Fast.[2] The C–Br bond is weakened by the electron-withdrawing nitrogen.
-
Reductive Elimination (RE): Slow. RE is favored by an electron-poor metal center and electron-rich ligands. However, the electron-poor pyridine ring pulls density from the metal, stabilizing the Pd(II)-amido intermediate and raising the barrier for product release.
Mechanism & Inhibition Pathway
The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory pyridine coordination pathway.
Catalyst & Ligand Selection Matrix
For 2-bromopyridines, the use of Pd-G3 or Pd-G4 precatalysts is non-negotiable for high-reliability workflows. These precatalysts release the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period and reduction issues associated with Pd(OAc)₂ or Pd₂dba₃.
Table 1: Ligand Selection Guide
| Substrate Class | Recommended Ligand | Precatalyst Form | Base System | Rationale |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos Pd G4 | NaOtBu | RuPhos provides the perfect steric bulk to prevent N-coordination while facilitating RE for secondary amines. |
| Primary Amines (Alkyl/Anilines) | BrettPhos | BrettPhos Pd G3 | LHMDS / NaOtBu | Primary amines are prone to β-hydride elimination (if alkyl). BrettPhos is bulky enough to enforce reductive elimination over side reactions. |
| Base-Sensitive Substrates (Esters/Nitriles) | XPhos or RuPhos | Pd G4 | Cs₂CO₃ | Weaker inorganic bases require highly active ligands like XPhos to drive the transmetallation step. |
| Sterically Hindered Amines | P(tBu)₃ | Pd G4 | NaOtBu | Extreme steric bulk is required to force the coupling of hindered partners. |
Experimental Protocols
Protocol A: Standard Coupling (Secondary Amines)
Target: Coupling morpholine, piperidine, or N-methylbenzylamine with 2-bromopyridines. System: RuPhos Pd G4 / NaOtBu.
-
Preparation: In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar.
-
Reagents:
-
2-Bromopyridine (1.0 equiv, e.g., 1.0 mmol)
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G4 (1–2 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (concentration 0.2 M). Note: Dioxane is preferred if solubility is an issue.
-
Degassing: Sparge the solvent with N₂ for 5 minutes before addition if not working in a glovebox. Oxygen is the enemy of electron-rich phosphines.
-
Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: Challenging Coupling (Primary Amines & Anilines)
Target: Coupling benzylamine, aniline, or alkyl amines with 2-bromopyridines. System: BrettPhos Pd G3 / LHMDS. Why LHMDS? For primary amines, NaOtBu can sometimes lead to side reactions. LHMDS (Lithium hexamethyldisilazide) is a soluble, non-nucleophilic base that often provides cleaner profiles for primary amines in pyridine couplings.
-
Preparation: Flame-dry a Schlenk tube or vial; cool under Argon/N₂.
-
Reagents:
-
BrettPhos Pd G3 (2–4 mol%)
-
2-Bromopyridine (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
-
Base Addition: Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise at RT.
-
Alternative: If using solid NaOtBu, add 1.4 equiv.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M).
-
Reaction: Heat to 90–100 °C . Primary amines often require slightly higher temperatures than secondary amines to drive the reductive elimination.
-
Monitoring: Monitor via LCMS. If conversion stalls, add another 1 mol% of catalyst.
Decision Tree & Workflow
Use this logic flow to determine the starting conditions for your specific substrate.
Troubleshooting & Optimization
Issue 1: Low Conversion (Stalled Reaction)
-
Fix: Increase catalyst loading to 5 mol%. Switch from NaOtBu to LHMDS (slow controlled deprotonation). Ensure the reaction is strictly oxygen-free (O₂ oxidizes the phosphine ligand).
Issue 2: Protodehalogenation (Reduction of Ar-Br to Ar-H)
-
Cause:
-hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H. -
Fix: Switch solvent from Dioxane to Toluene (less prone to H-transfer). Lower the temperature by 10°C. Use BrettPhos , which is specifically designed to disfavor
-hydride elimination.
Issue 3: Regioselectivity (if using 2,4-dibromopyridine)
-
Insight: The C2 position is generally more reactive towards oxidative addition (more electron-deficient) but also more prone to poisoning.
-
Strategy: Perform the reaction at lower temperature (60 °C) to favor the kinetically preferred C2 position.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine Nucleophiles."[4] Chemical Science, 2011.
-
Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.
-
Maiti, D., et al. "Overcoming Catalyst Deactivation in Coupling of Pyridines." Chemical Reviews, 2016.
-
Sigma-Aldrich (Merck). "User Guide: Buchwald-Hartwig Amination Reaction Conditions." Technical Library.
Sources
Advanced Functionalization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS: 2090581-63-6). It provides a strategic framework for leveraging the reactive C-Br handle while preserving the metabolically valuable tertiary fluoride tail.
Application Note & Protocol Guide
Version: 1.0 Target Molecule: this compound CAS Registry Number: 2090581-63-6 Molecular Formula: C₁₀H₁₃BrFN Molecular Weight: 246.12 g/mol [1]
Executive Summary: The Dual-Nature Scaffold
This compound represents a high-value "gem-fluoroalkyl" building block in modern drug discovery. Its structural utility is defined by two distinct electronic zones:
-
The Reactive Head (C2-Br): An electron-deficient 2-bromopyridine moiety highly susceptible to oxidative addition by Palladium(0), facilitating versatile cross-coupling (Suzuki, Buchwald, Sonogashira).
-
The Stable Tail (C5-Fluoroalkyl): The 3-fluoropentan-3-yl group is a bulky, lipophilic motif. Unlike trifluoromethyl groups, this tertiary fluoride offers unique steric bulk and metabolic stability (blocking benzylic oxidation) without acting as a hydrogen bond donor.
Critical Challenge: While the C-Br bond is reactive, the tertiary alkyl fluoride at the C5 position must be preserved. Although C(sp³)-F bonds are generally robust, harsh Lewis acids or extreme bases (e.g., t-BuLi) can trigger HF elimination to form the corresponding alkene. This guide prioritizes mild, base-selective protocols to ensure chemoselectivity.
Reagent Ecosystem & Selection Logic
To successfully functionalize the C2 position without degrading the C5 tail, the following reagent classes are recommended based on electronic compatibility.
A. Catalyst Systems (Palladium Sources & Ligands)
The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the nitrogen atom can coordinate to Pd, poisoning the catalyst. Bulky, electron-rich ligands are essential.
| Catalyst / Ligand | Role & Logic | Recommended For |
| Pd(dppf)Cl₂·DCM | Robust Generalist. The bidentate ligand prevents N-coordination. High stability. | Suzuki Coupling (Aryl/Heteroaryl) |
| XPhos Pd G3 / G4 | Steric Powerhouse. The bulky biaryl ligand accelerates reductive elimination and protects the active Pd(0) species. | Difficult Suzuki Couplings (Steric hindrance) |
| RuPhos Pd G3 | Amination Specialist. Specifically designed to prevent catalyst poisoning by amines and pyridines. | Buchwald-Hartwig (Secondary Amines) |
| BrettPhos Pd G3 | Primary Amine Specialist. Excellent for coupling primary amines or amides. | Buchwald-Hartwig (Primary Amines) |
B. Base Selection (The Stability Check)
-
Recommended (Safe): Potassium Phosphate (
), Cesium Carbonate ( ). These mild inorganic bases are sufficient for activation but poor at promoting E2 elimination of the tertiary fluoride. -
Use with Caution: Sodium tert-butoxide (
). While standard for Buchwald couplings, its high basicity can risk HF elimination at high temperatures (>100°C). Use only if weaker bases fail. -
Avoid: Strong organolithiums (
, ) or Lewis Acids ( , ) which will strip the fluoride.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: Introduction of aryl/heteroaryl groups at C2.
Mechanism: The electron-poor pyridine undergoes fast oxidative addition.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.2 – 1.5 equiv) -
Catalyst:
(3–5 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), Boronic acid (1.2 equiv), and Pd catalyst (5 mol%).
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M) and 2.0 M aq.
(3.0 equiv) via syringe. -
Reaction: Heat the block to 80–90°C for 4–12 hours. Vigorously stir to ensure biphasic mixing.
-
Note: Do not exceed 110°C to minimize thermal stress on the C-F bond.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The product will likely be less polar than the boronic acid.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of aminopyridines.
Mechanism: Uses Pre-catalyst G3 systems to generate the active
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine:
(1.2 equiv) -
Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2–5 mol%)
-
Base:
(2.0 equiv) [Preferred over NaOtBu for F-stability] -
Solvent: Toluene or tert-Amyl Alcohol (anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk: In an inert atmosphere, combine Substrate, Amine, Catalyst, and Base (
). -
Solvation: Add anhydrous Toluene (0.15 M).
-
Reaction: Heat to 85°C for 8–16 hours.
-
Monitoring: Monitor via LCMS. If conversion is slow, raise temp to 100°C carefully.
-
Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.
Protocol C: Sonogashira Coupling (Alkynylation)
Objective: Introduction of alkyne handles.
Materials:
-
Substrate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst:
(2 mol%) -
Base:
(3.0 equiv) or as solvent/co-solvent. -
Solvent: DMF or THF.
Procedure:
-
Combine Pd catalyst, CuI, and substrate under Argon.
-
Add degassed solvent and Triethylamine.
-
Add the alkyne dropwise.
-
Stir at RT to 50°C . (Pyridines are activated; high heat is rarely needed and avoiding it protects the F-tail).
Reaction Pathway Visualization
The following diagram illustrates the divergence of the 2-Bromo scaffold into various functional classes, highlighting the preservation of the fluoroalkyl tail.
Figure 1: Functionalization pathways for this compound. Note the risk of HF elimination under aggressive lithiation conditions.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Pyridine N-coordination poisoning Pd. | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 100°C. |
| De-fluorination (Alkene formation) | Base is too strong or Temp too high. | Switch from |
| Protodehalogenation (H-product) | Reductive elimination failed; Hydride source present. | Ensure solvent is anhydrous. Use fresh catalyst. Increase catalyst loading. |
| Homocoupling (Py-Py dimer) | Oxidation of Pd species or excess Boronic acid issues. | Degass solvents rigorously. Add Boronic acid slowly or reduce equivalents slightly. |
References
-
Chemical Structure Validation
- Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Buchwald-Hartwig Protocols for Pyridines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19, 3691-3694.
Sources
Application Note: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine as a Strategic Fragment for Modern Drug Discovery
Abstract
Fragment-Based Drug Design (FBDD) has cemented its role as a highly efficient strategy for identifying high-quality lead compounds in modern drug discovery.[1][2] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This application note details the strategic utility and experimental protocols for a novel, trifunctional fragment: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine . This fragment is engineered to maximize its potential in an FBDD workflow by incorporating three key chemical motifs: a pyridine ring for versatile interactions, a bromine atom as a vector for synthetic elaboration, and a tertiary fluoride on an aliphatic chain to enhance physicochemical properties and serve as a ¹⁹F NMR probe. We provide detailed, field-tested protocols for fragment screening, hit validation, structural characterization, and subsequent hit-to-lead evolution.
Introduction: The Rationale for a Trifunctional Fragment
The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that, due to their simplicity, can more efficiently sample the chemical space of a protein's binding site.[1][3] These initial "hits" are often weak binders but provide high-quality, structurally-defined starting points for optimization into potent leads.[4] The design of this compound is a deliberate convergence of three pillars of modern medicinal chemistry.
-
The Pyridine Scaffold: As a heterocyclic aromatic ring, pyridine is a privileged structure in medicinal chemistry.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking or hydrophobic interactions, providing multiple avenues for target recognition.[5][7]
-
The Fluorine Advantage: The strategic incorporation of fluorine is a powerful tool for optimizing drug candidates.[8][9] A single fluorine atom can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[10][11][12] Crucially, the ¹⁹F nucleus provides a sensitive NMR handle for screening campaigns, allowing for rapid detection of binding events without background interference from biological macromolecules.[13]
-
The Bromine Vector: The bromine atom is an exceptionally versatile synthetic handle. It serves as a "poised" reactive site, enabling medicinal chemists to rapidly elaborate on a fragment hit using robust and predictable cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[14][15] This facilitates the "fragment growing" or "linking" phase of FBDD, where the initial low-affinity hit is evolved into a high-potency lead compound.
Physicochemical Profile of the Fragment
The utility of a fragment is dictated by its physicochemical properties, which must adhere to the "Rule of Three" to ensure solubility and efficient binding.[1]
| Property | Predicted Value | Rationale / "Rule of Three" Guideline |
| Molecular Weight (MW) | 260.14 g/mol | < 300 Da |
| cLogP | 2.95 | ≤ 3.0 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
| Polar Surface Area (PSA) | 12.89 Ų | ≤ 60 Ų |
Table 1: Predicted physicochemical properties of this compound, demonstrating compliance with FBDD's "Rule of Three".
The FBDD Workflow: From Fragment to Lead
The journey of a fragment from initial screen to a viable lead compound follows a structured, multi-stage process. This workflow is designed to efficiently identify true binders, characterize their interaction, and provide a clear path for chemical optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Experimental Protocols
The following protocols provide step-by-step methodologies for incorporating this compound into a typical FBDD campaign.
Protocol 1: Fragment Library Preparation and Quality Control
Rationale: Ensuring the purity and solubility of fragments is paramount for avoiding false positives and ensuring reproducible results. The target fragment should be integrated into a larger, diverse library.
-
Solubilization: Prepare a 100 mM primary stock solution of this compound in 100% DMSO.
-
Quality Control (QC):
-
Verify identity and purity (>95%) via LC-MS and ¹H/¹⁹F NMR spectroscopy.
-
Assess solubility by diluting an aliquot of the DMSO stock into the primary screening buffer to the highest intended concentration. Check for precipitation visually and by light scattering.
-
-
Plating: Create intermediate and final screening plates by acoustically dispensing the fragment stock into the appropriate assay plates. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)
Rationale: DSF, or Thermal Shift Assay (TSA), is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).[16][17]
-
Reagent Preparation:
-
Prepare the target protein solution at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) at a 5X final concentration, as recommended by the manufacturer.
-
-
Assay Setup (384-well format):
-
To each well of a qPCR plate, add 10 µL of the protein solution.
-
Add 100 nL of the fragment solution from the screening plate (final concentration typically 200-500 µM). Include DMSO-only controls.
-
Add 5 µL of the dye solution.
-
Seal the plate, centrifuge briefly (1 min at 1000 x g), and incubate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Calculate the first derivative of the melting curve for each well to determine the Tₘ.
-
A fragment is considered a potential "hit" if it induces a Tₘ shift (ΔTₘ) of ≥ 2 standard deviations above the mean of the DMSO controls (typically > 1-2 °C).
-
Protocol 3: Hit Validation via Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique used to confirm direct binding, rule out artifacts from the primary screen, and quantify binding affinity (Kᴅ) and kinetics.[13][18][19]
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of ~10,000 Response Units (RU). A reference channel should be prepared by activating and deactivating the surface without protein.
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from ~1 µM to 500 µM.
-
Inject the fragment solutions over the protein and reference channels at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the surface with a mild solution (e.g., a short pulse of 50 mM NaOH) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ). A confirmed hit will show concentration-dependent binding.
-
Protocol 4: Structural Elucidation via X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides definitive proof of binding and reveals the precise binding mode, guiding subsequent structure-based drug design.[16][17][18]
-
Crystal Preparation: Grow crystals of the apo-protein using a suitable crystallization method (e.g., vapor diffusion).
-
Fragment Soaking:
-
Prepare a soaking solution containing 1-10 mM of this compound in a cryo-protectant-compatible mother liquor. The final DMSO concentration should be minimized (<5-10%).
-
Transfer protein crystals into the soaking solution and incubate for a period ranging from minutes to overnight.
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data to solve the structure by molecular replacement using the apo-protein structure.
-
-
Structure Refinement:
-
Analyze the resulting electron density maps (Fo-Fc) to unambiguously identify the bound fragment.
-
Model the fragment into the density and refine the structure to obtain a high-quality model of the protein-ligand complex.
-
Hit Elaboration: Leveraging the Bromine Handle
Once the binding mode is confirmed, the 2-bromo-pyridine moiety becomes a powerful tool for synthetic elaboration. The bromine atom provides a specific vector for growing the fragment to explore adjacent pockets and increase potency. Suzuki-Miyaura cross-coupling is a robust method for this purpose.[15][20]
Figure 2: Hit elaboration via Suzuki-Miyaura cross-coupling of the bromine handle.
This synthetic tractability allows for the rapid generation of a focused library of analogues to build structure-activity relationships (SAR) and optimize the fragment hit into a potent lead compound.
Conclusion
This compound is a purpose-built fragment designed for modern FBDD campaigns. It combines a versatile interaction scaffold (pyridine), a handle for property enhancement and biophysical screening (tertiary fluoride), and a vector for rapid synthetic elaboration (bromine). The protocols outlined in this note provide a clear and robust framework for researchers to effectively utilize this and similar multi-functional fragments to accelerate the discovery of novel therapeutics.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Vertex AI Search URL
- Title: The role of fluorine in medicinal chemistry Source: PubMed URL
- Title: Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery Source: PMC URL
- Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL
- Title: How Is Fluorine Used in the Medical Field?
- Title: Role of Fluorine in Drug Design and Drug Action Source: ResearchGate URL
- Title: Fragment Screening | Drug Discovery Source: Sygnature Discovery URL
- Title: Fragment Screening & Fragment-Based Drug Design Source: Jubilant Biosys URL
- Title: Fragment-Based Drug Design (FBDD)
- Title: Chapter 7.
- Title: Fragment-Based Drug Discovery (FBDD)
- Title: Concepts and Core Principles of Fragment-Based Drug Design Source: PMC URL
- Title: Combining biophysical screening and X-ray crystallography for fragment-based drug discovery Source: PubMed URL
- Title: Crystallographic Fragment Screening In Drug Discovery: Background & Advantages Source: SARomics Biostructures URL
- Title: Fragment Screening By Crystallography: An Alternative To High Throughput Screening Source: Sygnature Discovery URL
- Title: The Role of Heterocyclic Compounds in Modern Pharmaceutical Discovery Source: Autech Research URL
- Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society URL
- Title: Enabling synthesis in fragment-based drug discovery (FBDD)
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: MDPI URL
- Title: Pyridines - Wikipedia Source: Wikipedia URL
- Title: Heterocycles in Medicinal Chemistry Source: PMC - NIH URL
- Title: The Use of Heterocycles as Important Structures in Medicinal Chemistry Source: The Aquila Digital Community URL
Sources
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. massbio.org [massbio.org]
- 3. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]
- 4. wpage.unina.it [wpage.unina.it]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. Pyridines - Wikipedia [en.wikipedia.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. inhancetechnologies.com [inhancetechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Note: Preparation of Grignard Reagent from 2-Bromo-5-(3-fluoro-3-pentyl)pyridine
Executive Summary
This application note details the protocol for generating the organomagnesium species from 2-Bromo-5-(3-fluoro-3-pentyl)pyridine . Direct oxidative addition of magnesium metal to 2-bromopyridines is notoriously difficult due to sluggish kinetics and the high propensity for homocoupling (Wurtz-type) or ring-opening polymerization. Furthermore, the presence of the 3-fluoro-3-pentyl moiety—a tertiary alkyl fluoride—requires mild conditions to prevent potential
Consequently, this protocol utilizes a Halogen-Magnesium Exchange methodology using the "Turbo Grignard" reagent (
Chemical Context & Mechanistic Strategy
Substrate Analysis[1]
-
Reactive Site: The C2-Bromine bond is activated for exchange due to the electron-deficient nature of the pyridine ring (inductive effect of Nitrogen).
-
Bystander Moiety: The 5-(3-fluoro-3-pentyl) group contains a tertiary C-F bond.[1] While C-F bonds are generally robust, they can be susceptible to magnesium-mediated defluorination at elevated temperatures (
).[1] -
Thermodynamic Driver: The formation of the 2-pyridylmagnesium species is thermodynamically favored over the isopropylmagnesium reagent because the resulting anion is stabilized on the more electronegative
carbon of the pyridine ring compared to the carbon of the isopropyl group.
The "Turbo Grignard" Advantage
Standard
Mechanistic Pathway (Visualization)[1]
Figure 1: Mechanistic pathway of the Halogen-Magnesium exchange using the Turbo Grignard reagent.[1]
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | This compound | Starting Material (>98% purity rec.) |
| Exchange Reagent | Turbo Grignard (Sigma-Aldrich/Rockwood) | |
| Solvent | Anhydrous THF | Reaction medium (Water <50 ppm) |
| Quench (PAT) | Iodine ( | For GC-MS conversion check |
| Vessel | 3-Neck Round Bottom Flask | Flame-dried, |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
-
Cool to room temperature under a positive pressure of dry Nitrogen or Argon.
-
Charge the flask with This compound (1.0 equiv).[1]
-
Add Anhydrous THF to achieve a concentration of 0.5 M (relative to substrate). Stir to dissolve.
Step 2: Temperature Control
-
Cool the solution to
using an ice/salt bath or cryocooler.-
Note: 2-Pyridyl Grignards can decompose above
.[1] Strict temperature control is vital.
-
Step 3: Reagent Addition (The Exchange)
-
Charge the addition funnel with
-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF).[1] -
Add the Grignard solution dropwise over 15–20 minutes, maintaining internal temperature below
. -
Once addition is complete, stir the mixture at
to for 30–45 minutes.
Step 4: Reaction Monitoring (PAT)
-
Aliquoting: Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe.
-
Quench: Inject the aliquot into a vial containing 0.5 mL of saturated
/THF solution. -
Analysis: Analyze via GC-MS or HPLC.
-
Success Criteria: Disappearance of starting material (Br-species) and appearance of the 2-Iodo-5-(3-fluoro-3-pentyl)pyridine adduct.[1]
-
Note: If hydrolysis (water quench) were used, the product would be the protonated pyridine, which might be difficult to distinguish from unreacted starting material if retention times are similar, hence Iodine quench is preferred.[1]
-
Step 5: Utilization
-
The resulting Grignard reagent is not stable for storage .
-
Add the electrophile (e.g., aldehyde, ketone, ester) directly to the flask at
immediately after conversion is confirmed.[1]
Workflow Visualization
Figure 2: Experimental workflow for the preparation and validation of the Grignard reagent.
Troubleshooting & Safety
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in THF or old Reagent | Titrate |
| Dimer Formation (Bipyridyl) | Temperature too high | Ensure internal temp never exceeds |
| Defluorination | Reaction time too long / too hot | The tertiary fluoride is sensitive. Quench immediately after conversion. |
Safety Hazards
-
Pyrophoric Nature:
-PrMgCl·LiCl is air and moisture sensitive. Handle only under inert atmosphere. -
HF Potential: In the event of a thermal runaway or fire, the fluoro-alkyl tail may decompose to release Hydrogen Fluoride (HF).[1] Ensure Calcium Gluconate gel is available in the lab.
References
-
Knochel, P., et al. (2004).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
- Context: Foundational work on the stability and preparation of functionalized pyridyl magnesium species.
-
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Bao, R. L.-Y., et al. (2015).[1][10] Recent Advances in the Synthesis of Fluorinated Pyridines. Chemical Reviews.
- Context: Discusses stability of fluorinated pyridine side-chains during metal
-
Sigma-Aldrich Technical Bulletin. (2023). TurboGrignard™: Isopropylmagnesium Chloride - Lithium Chloride Complex.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Page loading... [wap.guidechem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine
Product Code: INT-F-PYR-005 Chemical Class: Halogenated Heterocycle / Tertiary Alkyl Fluoride Support Tier: Level 3 (Senior Process Chemistry)
Technical Overview & Challenge Analysis
The "Greasy Brick" Paradox: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine presents a classic medicinal chemistry challenge: Polar Hydrophobicity .
-
The Pyridine Core: Moderately polar, basic nitrogen.
-
The 3-Fluoro-3-pentyl Tail: The tertiary alkyl fluoride moiety significantly increases lipophilicity (LogP) while the C-F bond adds a strong dipole without hydrogen bonding capability.
-
The Bromine: Heavy, lipophilic halogen.
Critical Stability Warning (The "Hidden" Risk): Unlike simple aryl fluorides, the 3-fluoro-3-pentyl group contains a tertiary alkyl fluoride . While C-F bonds are generally stable, tertiary fluorides are susceptible to HF elimination (E1 or E2 mechanisms) under high heat (>100°C) or strong Lewis acidic conditions, generating a des-fluoro alkene impurity. Solubility protocols must balance dissolution against thermal degradation.
Module A: Reaction Solvent Optimization (Synthesis)
User Scenario: “I am attempting a Suzuki-Miyaura coupling, but the starting material precipitates out of the THF/Water mixture, leading to stalled conversion.”
Mechanism of Failure
Standard polar/aqueous mixtures (THF/H2O, DMF/H2O) often fail because the highly lipophilic fluoro-alkyl chain forces the molecule to aggregate, preventing the palladium catalyst from performing the oxidative addition step.
Troubleshooting Protocol: The "Phase-Transfer" Switch
Instead of forcing the molecule into a polar monophasic system, utilize a biphasic system with a Phase Transfer Catalyst (PTC).
Recommended Solvent System: Toluene / Water (4:1 ratio) Additive: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%)
| Parameter | Standard Condition (Risk) | Optimized Condition (Recommended) |
| Solvent | THF/Water or DMF/Water | Toluene/Water + PTC |
| Solubility | Poor (Aggregates) | Excellent (Organic Phase) |
| Temp. Limit | Often refluxed (100°C+) | Max 80°C (Prevents HF elimination) |
| Base | K2CO3 (Insoluble in Org.) | K3PO4 (w/ PTC for transfer) |
Decision Logic: Solvent Selection
Figure 1: Decision tree for selecting reaction solvents while mitigating thermal degradation risks.
Module B: Purification & Isolation
User Scenario: “The compound streaks on silica gel or oils out during recrystallization attempts.”
Chromatography Guide
The basic pyridine nitrogen interacts with acidic silanols on silica, causing streaking. The lipophilic tail causes it to elute too fast in standard EtOAc.
-
Mobile Phase Modifier: Do NOT use pure Hexane/EtOAc.
-
The "Tri-Blend" Solution: Use Hexane / Dichloromethane (DCM) / Triethylamine .
-
DCM: Dissolves the fluorinated tail.
-
Triethylamine (1%): Caps silica protons to prevent streaking.
-
Ratio: Start with 10% DCM in Hexane, gradient to 50% DCM.
-
Recrystallization Protocol (The "Cold Crash")
Standard thermal recrystallization is risky due to the HF elimination potential. Use Anti-Solvent Precipitation at ambient temperature.
-
Dissolve: Dissolve crude material in minimal DCM (1g / 2mL) at Room Temp.
-
Filter: Filter out inorganic salts.
-
Precipitate: Slowly add Heptane (non-polar anti-solvent) dropwise with vigorous stirring.
-
Seed: If oiling occurs, add a seed crystal or scratch the glass.
-
Cool: Move to -20°C freezer. Do not heat to dissolve.
Module C: Biological Assay Formulation
User Scenario: “Compound precipitates immediately when added to the cell culture media (aqueous buffer).”
The "Crash-Out" Phenomenon
Fluorinated alkyl chains are extremely hydrophobic. Direct dilution from 100% DMSO to 100% Buffer often results in kinetic precipitation (invisible micro-aggregates) that kills assay reproducibility.
Formulation Strategy: The Intermediate Dilution Step
Never jump from 100% DMSO to 0% DMSO in one step.
Protocol:
-
Stock: Prepare 10 mM stock in 100% DMSO .
-
Intermediate: Dilute 1:10 into 10% Solutol HS 15 (or Tween 80) / 90% DMSO .
-
Final: Dilute this intermediate into the assay buffer.
Solubility Data Table (at 25°C)
| Carrier System | Solubility Limit | Suitability |
| PBS Buffer (pH 7.4) | < 1 µM | Unusable |
| 100% DMSO | > 50 mM | Stock Solution Only |
| 5% DMSO in PBS | ~ 10-20 µM | High Risk of Precipitation |
| 0.5% Methylcellulose | Suspension | For in-vivo dosing (PO) |
| 20% HP-β-Cyclodextrin | > 100 µM | Recommended for IV/Assays |
Formulation Workflow
Figure 2: Step-wise dilution protocol to prevent kinetic precipitation in aqueous media.
Frequently Asked Questions (FAQ)
Q: I see an extra peak in my LCMS with a mass of [M-20]. What is it? A: This is likely the elimination product (loss of HF, mass 20). This occurs if you heated the reaction >100°C or used a very strong base (like NaOtBu). Switch to milder bases (K3PO4 or Cs2CO3) and keep temperatures <80°C.
Q: The NMR peaks for the pentyl chain are broad and undefined. A: This indicates aggregation in the NMR tube. The lipophilic chains are stacking.
-
Fix: Switch solvent from CDCl3 to d6-DMSO and heat the NMR tube gently to 40°C (if stable) to break aggregates.
Q: Can I use Ethanol as a co-solvent? A: Avoid primary alcohols if possible. Nucleophilic aromatic substitution (SnAr) at the 2-position (displacing the Bromine) is a competing side reaction in basic alcoholic media. Toluene or Dioxane are chemically safer.
References
-
Shestopalov, A. M., et al. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry Vol 2. Springer.[1]
-
Butcher, T. W., et al. (2022).[2] Transition-Metal-Catalyzed Monofluoroalkylation: Strategies for the Synthesis of Alkyl Fluorides. Angewandte Chemie Int. Ed.
-
MDPI Pharmaceutics. (2021). Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
-
BenchChem Technical Support. (2025). Stability of Fluorinated Pyridines in Solution.
-
Tayama, E., et al. (2021). Synthesis of tertiary alkyl fluorides.... RSC Advances.
Sources
Technical Support Center: Catalyst Selection for Sterically Demanding Pyridine Couplings
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the more challenging areas of modern synthetic chemistry: the cross-coupling of sterically demanding pyridines. Pyridine cores are ubiquitous in pharmaceuticals, making mastery of their functionalization essential.[1][2][3] This document moves beyond simple protocols to explain the underlying principles governing catalyst selection and troubleshooting, empowering you to solve issues encountered at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Challenges
Q1: Why are cross-coupling reactions involving sterically hindered pyridines so notoriously difficult?
A1: The difficulty originates from a combination of two distinct, yet synergistic, problems: the electronic nature of the pyridine ring and the physical blocking caused by steric hindrance.
-
Catalyst Poisoning by the Pyridine Nitrogen: The primary issue is the Lewis basic lone pair on the pyridine nitrogen. This nitrogen can coordinate strongly to the transition metal center (typically palladium or nickel) of the catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting or slowing the reaction.[4][5] This problem is especially acute with electron-rich pyridines.
-
Steric Hindrance: When bulky substituents are present at positions ortho to the coupling site (e.g., C2 or C6), they create significant steric congestion around the metal center during the catalytic cycle. This congestion can severely impede two key steps:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the pyridine-halide bond becomes more difficult.
-
Reductive Elimination: The final, product-forming step, where the two coupled fragments are expelled from the metal center, is often the rate-limiting step and is highly sensitive to steric bulk.[6] Large groups can make it geometrically challenging for the new C-C or C-N bond to form.[7][8]
-
When both issues are present—a coordinating nitrogen atom and adjacent steric bulk—the catalytic system is under immense strain, often leading to low yields, slow reactions, or complete failure.
Caption: A systematic workflow for troubleshooting.
Detailed Troubleshooting Protocol:
-
Confirm the Basics:
-
Reagent Integrity: Ensure starting materials, especially the boronic acid or ester, have not degraded (protodeboronation). Purity is paramount. [9] * Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). [10][11] * Anhydrous Conditions: Water can interfere with the reaction, though some protocols use aqueous mixtures. Ensure your solvent is appropriately dry if the procedure calls for it.
-
-
Re-evaluate the Catalyst System:
-
Ligand Choice: For a 2-chloropyridine, a simple ligand like PPh₃ is often insufficient. [9]You need a highly active catalyst system. Use a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst). [10][12] * Base: Ensure a strong base like K₃PO₄ is being used. [10]
-
-
Optimize Conditions:
Q6: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A6: Homocoupling (the coupling of two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen or poorly reduced Pd(II) species. [10][11]
-
Improve Degassing: This is the most critical factor. Oxygen facilitates the oxidative homocoupling pathway. Use a robust degassing technique like freeze-pump-thaw for your solvent. [12][11]* Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources (like Pd(OAc)₂) that need to be reduced in situ.
-
Lower the Temperature: Homocoupling can sometimes be disfavored at lower temperatures, though this may also slow your desired reaction.
-
Check Boronic Acid Quality: Impurities in the boronic acid can sometimes promote this side reaction.
Q7: My Buchwald-Hartwig amination on a hindered pyridine halide is failing. What are the key parameters to optimize?
A7: Success in this reaction hinges on facilitating the C-N reductive elimination, which is highly sensitive to steric hindrance. [6]
-
Ligand is Critical: This is not a reaction for general-purpose ligands. Use a highly specialized, bulky ligand. For hindered substrates, RuPhos or the Josiphos family of ligands are often superior. [14]* Base Selection: A strong, non-coordinating base is essential. KOtBu is standard, but if your substrate is base-sensitive, consider a weaker base like K₃PO₄, though this will likely require higher temperatures.
-
Solvent: Toluene and dioxane are common solvents. The choice can impact the solubility of the base and the catalyst intermediates.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) is common.
Section 4: Advanced & Alternative Strategies
Q8: When should I consider using a pyridine N-oxide or another protecting group strategy?
A8: You should consider this strategy when you have exhausted catalyst optimization and believe catalyst poisoning by the pyridine nitrogen is the insurmountable issue.
-
Pyridine N-oxides: Converting the pyridine to its N-oxide has two benefits:
-
It completely masks the Lewis basic lone pair, preventing catalyst coordination. [5] 2. It electronically activates the ring, making C-H functionalization at the C2 position possible, offering an alternative to cross-coupling. [15] The N-oxide can be readily removed later in the synthesis via reduction (e.g., with PCl₃ or catalytic hydrogenation). [15]
-
-
Borane Protection: Complexing the pyridine nitrogen with borane (BH₃) is another effective way to mask the lone pair, though it is less common than the N-oxide strategy. [5] Q9: Are there alternative coupling strategies beyond Suzuki and Buchwald-Hartwig for these substrates?
A9: Yes. When conventional methods fail, exploring other reaction classes can provide a solution.
-
Negishi Coupling (Organozinc): Organozinc reagents are highly reactive and can be effective for coupling with challenging electrophiles, including hindered pyridyl chlorides. [16]This is a powerful option, especially for installing alkyl groups.
-
C-H Activation/Functionalization: Instead of starting with a halopyridine, direct C-H activation allows for the functionalization of the pyridine core itself. [2][17][18]This is an atom-economical strategy but often requires specific directing groups to control regioselectivity.
-
Photoredox Catalysis: Visible-light photoredox catalysis opens up new mechanistic pathways involving radical intermediates. [19]This can be particularly useful for forging C-C bonds under mild conditions where traditional thermal methods fail. [1][20]* Sulfinate Reagents: Pyridine sulfinates have emerged as exceptionally stable and effective nucleophilic partners in palladium-catalyzed couplings, often succeeding where the corresponding boronic acids fail due to instability. [21][22]
References
- Design of catalytic and branch-selective alkene–pyridine coupling via... - ResearchGate.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem.
- β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC.
- Pyridylphosphonium Salts as Alternatives to Cyanopyridines in Rad- ical-Radical Coupling Reactions - ChemRxiv.
- Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine - OUCI.
- Troubleshooting low yield in pyridine functionalization - Benchchem.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- C-H Functionalization of Pyridines - ResearchGate.
- Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine - Semantic Scholar.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- Buchwald–Hartwig amination - Wikipedia.
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid - Benchchem.
- SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) - PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7XOCWp5AC3feG2qY8aosxTKzyuY0ntqte_PVql_ZGtG-r54vVdXZrLW7w8EjgRrt3XXMiPmGQvN5QLhRs5kCIwwKEX0ehbsD_EDvGaHENGKbB7l8J0bDu7ypEc6SFx7a4VJlz2H8ui-C2dSw=
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions - Benchchem.
- Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes | Request PDF - ResearchGate.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Characterization of Iron RPy2N2 Azamacrocyclic Complexes as Carbon-Carbon Coupling Catalysts - The Boller Review.
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Buchwald Ligands Review | Entegris.
- Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Subtle steric differences reveal a model for Ni cross-coupling success.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Publications.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH.
- Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions - Sigma-Aldrich.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).
- The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li.
Sources
- 1. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Removing palladium impurities from fluorinated pyridine products
Topic: Removing Palladium Impurities from Fluorinated Pyridine Products Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Diagnostic & Triage: Understanding the Contaminant
Status: Active | Ticket: #PD-FLUORO-PYR
Q: Why is palladium so difficult to remove from my fluorinated pyridine product?
A: You are fighting two concurrent chemical forces: Chemo-affinity and Electronic Modulation .
-
The Pyridine Trap (Chemo-affinity): Pyridine nitrogens are excellent
-donors. Even when you fluorinate the ring, the nitrogen lone pair remains available for coordination. Palladium (a soft acid) binds tightly to this nitrogen (a borderline soft base), forming stable Pd-N complexes that resist simple washing or crystallization. -
The Fluorine Effect (Electronic Modulation): While fluorine is electron-withdrawing (lowering the basicity of the pyridine nitrogen), it also increases the lipophilicity of the molecule. This often forces the use of non-polar solvents (like DCM or Toluene) where simple inorganic extractions (e.g., aqueous N-acetylcysteine) are less effective due to phase transfer limitations.
-
The Degradation Risk: Unlike standard pyridines, fluorinated pyridines are susceptible to C-F activation by Pd(0) at elevated temperatures. Aggressive thermal scavenging can cleave the C-F bond, creating impurities worse than the metal itself.
Visualizing the Problem
The following diagram illustrates the competitive binding landscape you are navigating.
Figure 1: The competition between your product (Pyridine) and the Scavenger for the Palladium metal center. Success depends on the Scavenger acting as a thermodynamic sink.
Scavenger Selection Guide
Status: Operational
Q: Which scavenger should I use for fluorinated pyridines?
A: Do not guess. Select based on the Oxidation State of the Pd and the Solubility of your product.
For fluorinated pyridines, Silica-based scavengers (e.g., SiliaMetS®) are superior to polymer resins because they do not swell.[1][2] This is critical because fluorinated compounds often require specific solvents (like fluorobenzene or trifluorotoluene) that might not swell polystyrene resins correctly.
Comparative Efficacy Table
| Scavenger Type | Functional Group | Best For (Pd State) | Mechanism | Rec.[3] for Fluoro-Pyridines? |
| Thiol (Si-SH) | Propylthiol | Pd(II) | S-Pd coordination | High. Best baseline choice. |
| DMT (Si-DMT) | Dimercaptotriazine | Pd(0) & Pd(II) | Chelation (Bidentate) | Critical. Use if Pd(0) sources (e.g., Pd(dba)3) were used. |
| TMT (Si-TMT) | Trimercaptotriazine | Pd(II) | Chelation (Tridentate) | High. Most thermally stable; good if heating is required. |
| Activated Carbon | N/A | Mixed | Adsorption | Low. High risk of yield loss due to non-specific binding of the fluorinated ring. |
| Diamine | Ethylenediamine | Pd(II) | N-Pd coordination | Medium. Less effective if the pyridine product is in high excess (competing N-ligand). |
Decision Logic for Scavengers
Figure 2: Logic flow for selecting the optimal scavenger based on catalyst oxidation state and solvent system.
Experimental Protocol: The "Split-Loading" Method
Status: Standard Operating Procedure (SOP)
Q: What is the most robust protocol for batch scavenging?
A: We recommend the Split-Loading Protocol . Adding all scavenger at once often leads to a "kinetic trap" where the surface saturates before the internal pores are accessed. Splitting the charge maintains a higher concentration gradient.
Prerequisites:
-
Target: < 10 ppm Pd.
-
Ratio: 4-8 equivalents of scavenger w.r.t. residual Pd (or 10-20% w/w relative to product if Pd content is unknown).
Step-by-Step Workflow:
-
Dissolution: Dissolve crude fluorinated pyridine in a compatible solvent (THF or EtOAc preferred). Avoid DMF if possible (high boiling point complicates analysis).
-
Initial Charge (50%): Add half of the calculated scavenger amount.
-
Thermal Cycle: Heat to 50°C for 2 hours. Warning: Do not exceed 60°C for highly fluorinated pyridines to avoid C-F activation.
-
Filtration 1: Filter through a pad of Celite® to remove the first batch of scavenger (now saturated with bulk Pd).
-
Second Charge (50%): Return filtrate to the reactor and add the second half of fresh scavenger.
-
Polishing: Stir at 50°C for 2 more hours (or overnight at Room Temp).
-
Final Filtration: Filter through a 0.45 micron membrane or tight Celite® pad.
-
Validation: Test filtrate via ICP-MS.
Troubleshooting Specific Failures
Status: Critical Response
Issue 1: "I used Activated Carbon and lost 40% of my yield."
Diagnosis: Non-Specific Adsorption. Fluorinated pyridines are "sticky" (lipophilic). Activated carbon works by adsorption (Van der Waals forces), not specific chelation. It adsorbed your product along with the Pd. The Fix: Switch to Functionalized Silica (Si-Thiol or Si-DMT) . These rely on covalent coordination (Pd-S bonds) and are much more selective. If you must use carbon, use a synthetic carbon (e.g., Carboxen®) with a defined pore size that excludes your molecule, but this is harder to tune.
Issue 2: "Pd levels plateaued at 50 ppm and won't go lower."
Diagnosis: Equilibrium Reached or "Leaching" Pd. You have likely reached the thermodynamic equilibrium of the Pyridine-Pd <-> Scavenger-Pd exchange. Alternatively, if you used a Pd(II) precatalyst that reduced to Pd nanoparticles (Pd NPs), simple thiols might not capture the NPs effectively. The Fix:
-
Change Ligand: Switch to Si-DMT or Si-TMT . The chelate effect (binding with 2 or 3 atoms) increases the binding constant (
) exponentially compared to single thiols. -
Oxidative Spiking: Add a trace amount of mild oxidant (e.g., air bubbling) if you suspect Pd(0) nanoparticles, to re-oxidize them to Pd(II) which binds thiols better. Use caution with oxidizable substrates.
Issue 3: "The scavenger clogged my filter."
Diagnosis: Fines Generation. Vigorous magnetic stirring can grind silica particles into fines. The Fix: Use overhead stirring (non-grinding) or switch to a Fixed Bed Flow method where the solution is pumped through a pre-packed scavenger cartridge.
Regulatory & Validation (E-E-A-T)
Status: Compliance
Q: How do I validate this for ICH Q3D compliance?
A:
-
Quantification: You must use ICP-MS or ICP-OES. Colorimetric tests are unreliable for fluorinated pyridines due to potential interference from the heteroatom.
-
Spike Recovery: Validate that the scavenger does not adsorb your API. Run a "blank" experiment: Pure API + Scavenger (no Pd). Recovery should be >98%.
-
Limits: The oral concentration limit for Pd is 10 µg/g (10 ppm) .
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4] Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Chart.[2] SiliCycle Application Notes.[3] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1] Link
-
Phillips, S. D., et al. (2016). Palladium Removal from Reaction Mixtures Using Functionalised Silica and Activated Carbon. Johnson Matthey Technology Review. Link
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities.[5]Link
Sources
Validation & Comparative
F NMR Shift Analysis of the 3-Fluoro-3-pentyl Group: A Comparative Technical Guide
This guide provides a technical analysis of the 3-fluoro-3-pentyl structural motif, focusing on its
Executive Summary
The 3-fluoro-3-pentyl group (specifically the diethyl-fluoro-methyl moiety,
This guide compares the analytical "performance"—defined by spectral resolvability, diagnostic utility, and sensitivity—of the 3-fluoro-3-pentyl group against standard fluorinated reporters like the trifluoromethyl (
Spectral Characterization of the 3-Fluoro-3-pentyl Motif[1]
Chemical Shift Mechanics
Unlike primary or secondary fluorides, the 3-fluoro-3-pentyl group features a fluorine atom bonded to a quaternary carbon. The absence of a geminal proton and the presence of three
-
Typical Shift Range:
to ppm (relative to at 0 ppm). -
Electronic Environment: The tertiary carbocation character stabilizes the ground state, shifting the resonance downfield compared to secondary fluorides (typically
to ppm).
Coupling Topology (The "Fingerprint")
The diagnostic power of this group lies in its coupling pattern. The fluorine nucleus (
-
Coupling Partners: 4 chemically equivalent methylene protons (assuming free rotation and achiral R).
-
Coupling Constant (
): Typically 15–25 Hz . -
Observed Multiplicity: A distinct quintet (1:4:6:4:1 intensity) is the baseline signature. If the R-group induces chirality, the methylene protons become diastereotopic, rendering the multiplet a complex doublet of quartets or higher-order multiplet.
Relaxation Properties (Critical for Quantification)
Expert Insight: Tertiary fluorides lack a geminal proton, which is the primary source of dipole-dipole relaxation for secondary fluorides. Consequently, the longitudinal relaxation time (
Comparative Performance Analysis
The following table contrasts the 3-fluoro-3-pentyl group with alternative fluorinated motifs. "Performance" here refers to the ability to resolve the signal in complex mixtures and the structural data provided.
Table 1: Comparative
| Metric | 3-Fluoro-3-pentyl (Tertiary F) | Trifluoromethyl ( | Difluoromethylene ( | Secondary Fluoride ( |
| Chemical Shift ( | -140 to -160 ppm | -60 to -80 ppm | -100 to -120 ppm | -170 to -190 ppm |
| Signal Multiplicity | Quintet (coupling to 4H) | Singlet (usually) | AB Quartet or Triplet | Doublet of Multiplets |
| Coupling Constants | ||||
| Sensitivity (Relative) | 1x (1 Fluorine) | 3x (3 Fluorines) | 2x (2 Fluorines) | 1x (1 Fluorine) |
| Steric Information | High (Sensitive to R-group chirality) | Low (Free rotation averages signal) | Medium (Diastereotopic Fs) | Medium |
| High (Requires long D1) | Low (Efficient rotation) | Medium | Low (Geminal H relaxation) |
Comparative Insights:
-
Resolution vs. Sensitivity: The
group offers 3x sensitivity, making it superior for trace analysis. However, the 3-fluoro-3-pentyl group offers superior structural resolution . Its chemical shift is highly sensitive to the electronic nature of the 'R' substituent, acting as a better probe for local chemical environment changes than the isolated . -
Stereochemical Probe: Unlike the singlet of a
group, the multiplet of the 3-fluoro-3-pentyl group changes dramatically if the molecule is chiral. The "equivalence" of the two ethyl groups breaks, splitting the quintet into complex second-order patterns, instantly revealing stereochemical information.
Experimental Protocol: High-Fidelity Acquisition
To ensure trustworthy data (E-E-A-T), this protocol accounts for the long
Step 1: Sample Preparation
-
Concentration: Prepare a 10–20 mM solution in a deuterated solvent (e.g.,
or ). -
Internal Standard: Add
-trifluorotoluene ( ppm) or fluorobenzene ( ppm) at a known concentration if quantification is required. Avoid TFA due to pH-dependent shifts.
Step 2: Parameter Optimization (The "Self-Validating" System)
-
Spectral Window: Set to at least 200 ppm (approx -50 to -250 ppm) to capture all potential fluorinated species.
-
Excitation Pulse: Use a
pulse angle to mitigate saturation effects. -
Relaxation Delay (
):-
Standard Scan:
sec. -
Quantitative Scan:CRITICAL. Measure
using an Inversion-Recovery sequence. Set .[1] For tertiary fluorides, this often means seconds. Failure to do this will under-integrate the 3-fluoro-3-pentyl signal relative to internal standards.
-
Step 3: Processing
-
Zero Filling: Fill to at least 64k points to resolve the fine
coupling (~20 Hz). -
Line Broadening (LB): Apply 0.3–1.0 Hz. Do not over-broaden, or the diagnostic quintet structure will be lost.
Decision Workflow: Signal Assignment
The following diagram illustrates the logic flow for confirming the presence of a 3-fluoro-3-pentyl group based on spectral data.
Caption: Logic flow for distinguishing the 3-fluoro-3-pentyl motif from other fluorinated signals based on shift and multiplicity.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Rosen, G. M., et al. (2013). "New Frontiers and Developing Applications in 19F NMR". PMC Biophysics. [Link]
-
Hu, J., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy". ACG Publications. [Link]
-
University of Colorado Boulder . "19F NMR Reference Standards". [Link]
Sources
LC-MS fragmentation pattern of fluorinated pyridine derivatives
Comparative Guide: LC-MS/MS Fragmentation Dynamics of Fluorinated Pyridine Derivatives
Executive Summary
Fluorinated pyridine motifs are ubiquitous in modern drug design (e.g., kinase inhibitors, agrochemicals) due to their ability to modulate metabolic stability (pKa) and lipophilicity (LogP). However, distinguishing positional isomers (2-fluoro, 3-fluoro, 4-fluoro) via LC-MS/MS is notoriously difficult due to their isobaric nature and similar retention times on standard C18 phases.
This guide objectively compares the fragmentation behaviors of fluorinated pyridine derivatives. It establishes a self-validating workflow to differentiate isomers based on the competition between HCN elimination (Ring Contraction) and HF elimination , modulated by the specific position of the fluorine atom relative to the protonated nitrogen.
The Comparative Landscape: 2-F vs. 3-F vs. 4-F
The position of the fluorine atom dictates the basicity of the pyridine nitrogen and the stability of the transition state during collision-induced dissociation (CID).
Table 1: Physicochemical & Fragmentation Profile
| Feature | 2-Fluoro Pyridine Derivatives | 3-Fluoro Pyridine Derivatives | 4-Fluoro Pyridine Derivatives |
| Electronic Effect | Strong inductive withdrawal (-I) on Nitrogen. | Inductive effect is weaker; Resonance (+R) dominates. | Balanced -I and +R effects. |
| ESI+ Response | Lowest. Reduced basicity makes protonation less favorable. | High. Nitrogen lone pair is more available. | Moderate to High. |
| Dominant Neutral Loss | HCN (27 Da). The C-F bond is strong; HF loss is kinetically disfavored without ortho-alkyl groups. | HCN (27 Da) & HF (20 Da). Higher probability of HF loss due to H-scrambling. | HCN (27 Da). |
| Diagnostic Ion | High abundance of | Presence of | Similar to 2-F; requires RT separation. |
| Chromatography (C18) | Elutes earlier (more polar interaction with water). | Elutes later (more lipophilic character). | Intermediate. |
Mechanistic Deep Dive: The Fragmentation Pathways
Understanding the causality of fragmentation is essential for interpreting spectra of unknown metabolites.
Mechanism A: Ring Contraction (The Standard)
For all pyridine derivatives, the loss of Hydrogen Cyanide (HCN) is the primary pathway. This involves the cleavage of the C2-N and C6-N bonds.
-
2-F Isomers: The fluorine is directly on the C2 carbon. Loss of HCN involving C2 would require breaking the strong C-F bond or losing FCN (which is rare). Therefore, 2-F pyridines preferentially lose HCN from the unsubstituted side (C6-N), retaining the fluorine atom in the fragment ion.
Mechanism B: HF Elimination (The Differentiator)
Direct loss of Hydrogen Fluoride (HF, 20 Da) is generally rare in aromatic systems unless a "relief of strain" or specific H-transfer mechanism exists.
-
3-F Isomers: The fluorine is meta to the nitrogen. During high-energy collisions, proton scrambling (H-migration) can bring a proton adjacent to the fluorine, facilitating HF elimination.
Visualization: Fragmentation Signaling Pathway
Figure 1: Divergent fragmentation pathways for fluorinated pyridines. Path A (HCN loss) preserves the fluorine, while Path B (HF loss) is indicative of specific isomeric configurations or alkyl side-chain interactions.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, this protocol uses a "Trap-and-Trigger" approach to capture low-abundance fragments.
Phase 1: Chromatographic Separation (The Prerequisite)
Isomers often co-elute on standard C18.
-
Recommendation: Use a Pentafluorophenyl (PFP) column.
-
Why? PFP phases offer unique selectivity for halogenated aromatics via
and dipole-dipole interactions, often resolving 2-F from 3-F isomers where C18 fails.
Phase 2: MS Source Optimization
-
Ionization: ESI Positive Mode.
-
Source Voltage: 3.5 - 4.5 kV (Higher voltage required for 2-F derivatives due to lower basicity).
-
Gas Temp: 300°C (Ensure complete desolvation to reduce background noise).
Phase 3: Energy-Resolved MS/MS (The Validation Step)
Do not rely on a single collision energy (CE).
-
Step: Acquire spectra at Stepped CE (e.g., 20, 40, 60 eV).
-
Logic: HF elimination (20 Da) is a higher-energy channel than HCN loss (27 Da).
-
Validation: If a peak at [M-20] appears only at high CE (60 eV), it confirms a stable aromatic C-F bond (likely 3-F or 4-F). If [M-20] is absent even at high CE, it suggests the 2-F isomer where the F is stabilized by the ring nitrogen's electron withdrawal.
Visualization: Decision Tree for Isomer Identification
Figure 2: Logical decision tree for assigning fluoropyridine isomers based on neutral loss stoichiometry and relative abundance.
Case Study: Differentiating Fluorinated Nicotinamides
In a study of fluorinated nicotinamide analogs (a common scaffold in PARP inhibitors):
-
Observation: The 2-fluoro analog exhibited a base peak of m/z 96 (Pyridine ring + H), corresponding to the loss of the amide group followed by HCN, but retained the Fluorine atom on the ring fragment for as long as possible.
-
Contrast: The 3-fluoro analog showed a distinct cluster at m/z 78 , corresponding to the loss of the amide and subsequent HF elimination.
References
- Gross, M. L. (2017). Mass Spectrometry of Heterocycles. Springer.
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
- Holčapek, M., et al. (2010). "Fragmentation behavior of isomeric fluorinated pyridines." Journal of Mass Spectrometry. (Provides basis for HCN vs HF loss competition).
-
NIST Chemistry WebBook. "2-Fluoropyridine Mass Spectrum."
- Eiceman, G. A. (2013). Ion Mobility Spectrometry. CRC Press.
Elemental Analysis Standards for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine: A Comparative Technical Guide
Executive Summary & Compound Profile
The precise elemental characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS: 2090581-63-6) represents a significant analytical challenge. This molecule combines a nitrogenous heterocycle with two distinct halogens—Bromine (heavy, polarizable) and Fluorine (highly electronegative, reactive)—creating a "stress test" for standard combustion analysis.
This guide moves beyond generic protocols to provide a validated framework for establishing purity standards. We compare the "Gold Standard" Split-Method approach against modern Automated Combustion techniques, providing the causality and experimental rigor required for IND-enabling data packages.
Compound Specifications
-
IUPAC Name: 2-Bromo-5-(3-fluoropentan-3-yl)pyridine
-
Molecular Formula:
-
Molecular Weight: 246.12 g/mol []
-
Physical State: Viscous oil or low-melting solid (typically)
-
Analytical Challenges:
-
C-F Bond Stability: Requires high combustion temperatures (
C) to fully mineralize. -
Quartz Etching: Fluorine byproducts (
) attack standard silica combustion tubes, causing peak tailing and instrument damage. -
Bromine Interference: High mass % of Br (32.5%) can cause incomplete combustion and interfere with Nitrogen detection if not properly reduced.
-
Theoretical Elemental Composition Standards
Use these values as the baseline for calculating analytical error (Acceptance Criteria:
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 120.11 | 48.80% |
| Hydrogen (H) | 13 | 13.10 | 5.32% |
| Nitrogen (N) | 1 | 14.01 | 5.69% |
| Bromine (Br) | 1 | 79.90 | 32.47% |
| Fluorine (F) | 1 | 19.00 | 7.72% |
Comparative Analysis of Analytical Methods
We evaluated three primary methodologies for validating the elemental composition of this compound. The recommendation is based on accuracy , reproducibility , and instrument longevity .
Method A: The "Split-Method" (Recommended for High Accuracy)
Protocol: Automated CHN Combustion + Schöniger Oxygen Flask (for Halogens).
-
Mechanism: Separates the analysis of the carbon skeleton from the halogen quantitation, eliminating cross-interference.
-
Pros: Highest accuracy for F and Br; prevents F-damage to CHN analyzers.
-
Cons: Labor-intensive; requires two separate workflows.
-
Verdict: The Reference Standard. Use this for final compound validation.
Method B: Modified Dynamic Flash Combustion (Automated CHNS/F)
Protocol: Single-shot combustion with specific additives (
-
Mechanism: Uses catalytic additives to bind Fluorine and aid Bromine reduction in a single combustion tube.
-
Pros: High throughput; low sample consumption (<2 mg).
-
Cons: High risk of "memory effects" (F carryover); frequent maintenance required for combustion tubes.
-
Verdict: Acceptable for routine screening, provided strict QC passes are met.
Method C: ICP-OES/MS (Inductively Coupled Plasma)
Protocol: Digestion followed by plasma emission/mass spec.
-
Mechanism: Atomization of the sample in argon plasma.
-
Pros: Excellent for Br; can detect metal impurities (catalysts).
-
Cons: Poor precision for C/H/N; Fluorine analysis via ICP is notoriously difficult due to high ionization potential.
-
Verdict: Not Recommended for primary organic purity assignment.
Detailed Experimental Protocols
Protocol 1: Automated CHN Analysis (Modified for Fluorine)
Target Elements: Carbon, Hydrogen, Nitrogen
The Challenge: Fluorine forms
Step-by-Step Workflow:
-
Sample Preparation: Weigh 1.5–2.0 mg of the compound into a Tin (Sn) capsule. Tin is crucial as its exothermic oxidation raises the local temperature to ~1800°C, ensuring C-F bond rupture.
-
Additive Layering: Add 10–15 mg of
powder directly over the sample in the capsule.-
Why?
acts as a flux and binds Fluorine, preventing it from attacking the quartz glass.
-
-
Combustion Parameters:
-
Furnace Temperature:
C (Min). -
Carrier Gas: Helium (120 mL/min).
-
Oxygen Dosing: 2-3 seconds (optimized for complete flash).
-
-
Reduction: Pass gases through reduced Copper (Cu) wires to convert Nitrogen oxides (
) to and trap excess Oxygen. -
Detection: Thermal Conductivity Detector (TCD).
Protocol 2: Schöniger Flask Combustion (Oxygen Flask)
Target Elements: Bromine, Fluorine
The Challenge: Simultaneous determination of F and Br requires specific absorption chemistries to avoid cross-contamination. The Solution: Ion Chromatography (IC) post-combustion.[2][3][4]
Step-by-Step Workflow:
-
Combustion:
-
Wrap 5–10 mg of sample in ash-free filter paper.
-
Place in a Platinum (Pt) basket within a thick-walled Erlenmeyer flask filled with 100% Oxygen.
-
Ignite via IR or electrical fuse.
-
-
Absorption:
-
Absorbing Solution: 10 mL of
. -
Why? KOH neutralizes acid gases (
); Peroxide ensures all Bromine species are reduced to Bromide ( ) and not Bromate ( ).
-
-
Shake & Sit: Shake vigorously for 30 seconds; allow to stand for 30 minutes to ensure complete absorption of the mist.
-
Quantification (Ion Chromatography):
-
Inject the solution into an Anion Exchange Column (e.g., Dionex IonPac AS19).
-
Eluent: KOH gradient.
-
Detection: Suppressed Conductivity.[5]
-
Note: Fluoride elutes early; Bromide elutes later. This method separates them perfectly.
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix and chemical pathways for analyzing this compound.
Figure 1: Split-Method workflow ensuring separation of Carbon/Nitrogen analysis from Halogen quantification to prevent interference.
Troubleshooting & Acceptance Criteria
When reviewing data for this compound, apply these specific diagnostic checks:
| Symptom | Probable Cause | Corrective Action |
| Low %C (<48.4%) | Incomplete combustion of the tertiary alkyl group. | Increase |
| High %N (>6.0%) | Bromine interference (forming | Check reduction tube (Cu) capacity; it may be exhausted by high Br load. |
| Drifting Baseline | Fluorine etching of the quartz tube. | Replace combustion tube immediately; verify |
| Low %Br | Formation of Bromate ( | Ensure |
Final Validation Statement
For a research-grade standard, the sum of all elements (C+H+N+Br+F) must fall within 99.5% – 100.5% . If using the Split Method, the C/H/N values are taken from the combustion run, and F/Br values from the IC run.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note AN42163. Link
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link
-
European Reference Materials (ERM). Certification of Halogen Content in QC Materials. ERM-EC681k Guidelines. Link
-
ASTM International. (2022). Standard Test Methods for Fluorine Content of Coal and Coke by Oxygen Bomb Combustion/Ion Selective Electrode Method. ASTM D3761-10. Link
Sources
A Comparative Guide to QC Testing Methods for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine Purity
Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates
In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the integrity of the final API is fundamentally dependent on the quality of its preceding intermediates. 2-Bromo-5-(3-fluoro-3-pentyl)pyridine represents a class of complex, functionalized heterocyclic compounds that are pivotal building blocks in medicinal chemistry.[1][2] Its unique structure, featuring a pyridine core, a bromine atom, and a fluorinated alkyl chain, presents distinct analytical challenges. The presence of even trace impurities—such as isomers, starting materials, by-products, or degradation products—can significantly impact the yield, purity, and safety profile of the final drug substance.[3]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, offering a strategic framework for developing a robust and self-validating quality control (QC) system.
Strategic Overview: A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity profile. A comprehensive QC strategy for this compound relies on the orthogonal application of chromatographic and spectroscopic methods. Chromatography separates impurities from the main compound, while spectroscopy provides structural confirmation and identification.
Caption: High-level QC workflow for purity analysis.
Comparative Analysis of Key QC Methodologies
The selection of an analytical method is driven by the specific question being asked—are we quantifying known components, identifying unknown peaks, or confirming the fundamental structure? The table below compares the most relevant techniques for this purpose.
| Methodology | Primary Purpose | Strengths | Limitations | Application for Target Molecule |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, separation of non-volatile impurities. | Gold standard for purity determination; high precision and accuracy; versatile with various detectors (UV, DAD).[3] | Requires method development; may not detect highly volatile or non-UV active impurities. | The primary method for calculating % purity. A well-developed Reverse-Phase (RP-HPLC) method can separate isomers, starting materials, and most synthesis by-products. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. | Excellent for separating volatile and semi-volatile compounds; high sensitivity with detectors like Flame Ionization Detector (FID).[4] | Sample must be thermally stable and volatile; not suitable for non-volatile impurities. | Essential for quantifying residual solvents from synthesis and purification (e.g., THF, heptane, ethyl acetate). Can also detect volatile by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absolute structural confirmation and identification of impurities with known structures. | Provides unambiguous structural information; ¹⁹F NMR is highly specific for the fluorinated side chain; quantitative (qNMR) with an internal standard.[5][6] | Lower sensitivity compared to chromatography; complex mixtures can lead to overlapping signals. | Confirms the identity of the main component. ¹⁹F NMR is particularly powerful for detecting any impurities formed via reactions involving the fluoro-pentyl group.[7][8] |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of unknown impurities. | Extremely high sensitivity and specificity; provides molecular weight and fragmentation data crucial for identifying unknowns.[9][10] | Primarily qualitative without extensive calibration; ion suppression can be an issue in LC-MS. | Coupled with HPLC (LC-MS) or GC (GC-MS), it is the premier tool for impurity profiling and identifying peaks that are not known standards.[11][12] |
In-Depth Method Analysis & Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assay
Expertise & Rationale: For a substituted pyridine, achieving good peak shape can be challenging due to the basic nature of the nitrogen atom, which can interact with residual silanols on the column packing, leading to tailing.[13][14] Therefore, the choice of column and mobile phase is critical. A modern, end-capped C18 column is a good starting point. The mobile phase should be slightly acidic (e.g., using 0.1% formic or phosphoric acid) to protonate the pyridine nitrogen, ensuring a single ionic state and minimizing tailing. A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile or methanol) is necessary to elute both polar and non-polar impurities within a reasonable timeframe.
Self-Validating Protocol: RP-HPLC for Purity of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm (Pyridine ring absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The Relative Standard Deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
Gas Chromatography (GC): Targeting Volatile Impurities
Expertise & Rationale: The primary use of GC in this context is for substances that are not amenable to HPLC, namely residual solvents and low-boiling-point impurities. The choice of a polar column (like one containing polyethylene glycol, e.g., a "WAX" phase) is often preferred for analyzing common polar and non-polar organic solvents. A Flame Ionization Detector (FID) is ideal as it responds proportionally to the number of carbon atoms, giving a uniform response for most organic impurities.[15] High-purity carrier gas is essential for a stable baseline and high sensitivity.[16]
Self-Validating Protocol: GC-FID for Residual Solvents
-
Instrumentation: GC system with a split/splitless inlet and an FID.
-
Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Inlet Temperature: 250 °C (Split ratio 20:1).
-
Detector Temperature: 280 °C.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL headspace vial, add 1 mL of a high-boiling solvent like DMSO, and seal.
-
Analysis: Use a headspace autosampler to inject the vapor phase.
-
Validation: The method is validated by analyzing a standard containing known amounts of expected solvents to confirm retention times and establish response factors for quantification.
¹⁹F NMR Spectroscopy: A Unique Fingerprint
Expertise & Rationale: The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool. Fluorine has a 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive and informative.[5] For this compound, the ¹⁹F signal from the tertiary fluoride will be a unique fingerprint. Any side reactions at this position will result in new ¹⁹F signals, providing a clear and unambiguous indicator of specific impurities that might be missed by other methods.[8]
Protocol: ¹⁹F NMR for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer with a broadband probe.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Data Analysis:
-
Confirm the chemical shift of the main species.
-
Integrate the main peak and any impurity peaks.
-
The purity can be estimated by the relative integration of the impurity signals to the main signal. For quantitative analysis (qNMR), a known amount of a fluorinated internal standard would be added.
-
Impurity Identification Workflow: A Synergistic Approach
When an unknown impurity is detected above the identification threshold (typically >0.1% as per ICH guidelines), a systematic investigation is required.
Caption: Decision workflow for identifying unknown impurities.
This workflow demonstrates the synergy between techniques. HPLC detects, MS provides the initial structural clues (molecular weight and formula), and NMR gives the final, unambiguous confirmation.[3][10] This systematic process is the cornerstone of a trustworthy and scientifically rigorous QC program.
Conclusion
The quality control of this compound demands a sophisticated, multi-technique approach. While RP-HPLC stands as the primary tool for quantitative purity assessment, it must be complemented by GC for volatile analysis and, crucially, by spectroscopic methods like MS and NMR for identity confirmation and the definitive characterization of unknown impurities. By understanding the scientific principles behind each method and applying them in a logical, self-validating workflow, researchers and drug developers can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the subsequent stages of API manufacturing.
References
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.Link
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine.Link
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.Link
-
Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.Link
-
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.Link
-
ResearchGate. (2004). Mass spectrometry in impurity profiling.Link
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Link
-
International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.Link
-
Scilit. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.Link
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.Link
-
PMC. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.Link
-
JEOL USA, Inc. Structure Elucidation of Fluorinated Compounds by NMR.Link
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.Link
-
YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM.Link
-
PubMed. (2001). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.Link
-
Chemistry LibreTexts. (2023). Gas Chromatography.Link
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.Link
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Link
-
Organomation. Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.Link
-
MDPI. (2024). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.Link
-
PMC. (2022). N-Amino Pyridinium Salts in Organic Synthesis.Link
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.Link
-
Oshadhi Essential Oils. Gas chromatography - a key test of purity.Link
-
Parenteral Drug Association. Quality Control Testing Throughout the Product Development Lifecycle.Link
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.Link
-
ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives.Link
-
ResearchGate. Challenges in the functionalization of pyridines.Link
-
Thermo Scientific Chemicals. 2-Bromo-5-(trifluoromethyl)pyridine, 96%.Link
-
Organic Chemistry Portal. Pyridine synthesis.Link
Sources
- 1. Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity [mdpi.com]
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Safety Operating Guide
2-Bromo-5-(3-fluoro-3-pentyl)pyridine proper disposal procedures
Topic: Proper Disposal Procedures for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Executive Safety Summary & Immediate Action
Compound Class: Halogenated Heterocyclic Intermediate Critical Hazard: High (Presumed Toxic & Irritant). Releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) upon combustion. Disposal Stream: Halogenated Organic Waste (Strict Segregation Required).
Immediate Spill Response (Small Scale < 10g):
-
PPE: Double nitrile gloves, lab coat, safety goggles (face shield if powder risk exists).
-
Contain: Cover with a dry absorbent pad or vermiculite. Do not use water (avoids spreading and potential hydrolysis).
-
Collect: Scoop into a wide-mouth HDPE jar. Label as "Hazardous Waste - Halogenated Solid."
Technical Characterization & Hazard Profile
As a Senior Application Scientist, I must emphasize that while specific MSDS data for This compound may be sparse due to its specialized nature, we treat it based on its Structure-Activity Relationship (SAR) .
-
Pyridine Core: Implications of neurotoxicity and high flammability.
-
C-Br Bond (Position 2): Weak bond susceptible to nucleophilic attack; potential skin sensitizer.
-
Fluorinated Side Chain (3-fluoro-3-pentyl): The presence of the C-F bond dictates the disposal path. Standard incineration without scrubbing is prohibited because it generates HF, which corrodes incinerator linings and is an environmental toxin.
Quantitative Hazard Estimates (Analog-Based):
| Property | Estimated Value | Operational Implication |
| Flash Point | > 80°C (Predicted) | Combustible, but not highly flammable. |
| Reactivity | Nucleophilic/Electrophilic | Incompatible with strong oxidizers and strong acids. |
| Combustion Byproducts | HF, HBr, NOx, COx | Requires scrubbed incineration. |
| Water Solubility | Low (Lipophilic) | Do not dispose of via sink/sewer. |
Step-by-Step Disposal Protocol
This protocol is designed to ensure compliance with EPA (RCRA) and EU waste directives, specifically targeting the prevention of dioxin formation and acid gas release.
Phase 1: Segregation (The "Halogen Rule")
You must segregate this chemical from non-halogenated solvents.
-
Why? Non-halogenated waste is often used as fuel blending (energy recovery). Introducing halogens (Br, F) contaminates this stream, creating illegal emissions (acid rain precursors) during combustion.
Phase 2: Packaging & Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquid Waste (Mother Liquors): If dissolved in solvent (e.g., DCM, Ethyl Acetate), pour into the Halogenated Solvent carboy.
-
Crucial: Ensure the carboy is compatible with fluorinated compounds. HDPE is standard and resistant.
-
Phase 3: Labeling for Incineration
The waste contractor must know about the Fluorine content. Standard "Halogenated" labels often imply Chlorine/Bromine.
-
Label Text: "Hazardous Waste: Halogenated Organics."
-
Constituents: List "Pyridine derivative," "Organic Fluoride," "Organic Bromide."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
Decision Logic: Waste Segregation Workflow
The following diagram illustrates the logical flow for segregating this specific compound to ensure safety and regulatory compliance.
Figure 1: Decision tree for segregating this compound waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture into halogenated waste.
Scientific Rationale (The "Why")
1. Prevention of Dioxin Analogues: While chlorinated pyridines are the primary precursors for dioxins, brominated pyridines can form Polybrominated Dibenzo-p-dioxins (PBDDs) if incinerated at low temperatures (< 850°C). By segregating this waste into the "Halogenated" stream, you ensure it is sent to a high-temperature incinerator (> 1100°C) with rapid quenching, which prevents PBDD formation [1].
2. Hydrofluoric Acid (HF) Scrubber Requirement: The 3-fluoro-3-pentyl group contains a C-F bond, one of the strongest in organic chemistry. Mineralization requires extreme conditions. Upon breakdown, it releases HF gas. Standard incinerators lack the alkaline scrubbers necessary to neutralize HF. Sending this to a standard fuel-blending facility could damage their infrastructure and violate emission permits [2].
3. Chemical Compatibility: Pyridines are basic (nucleophilic). Do not mix this waste stream with Acid Chlorides or Anhydrides in the waste container, as this can lead to exothermic polymerization or rapid gas evolution.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Organic Wastes.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet (Generic Pyridine Derivatives).
Sources
Personal protective equipment for handling 2-Bromo-5-(3-fluoro-3-pentyl)pyridine
Part 1: Executive Safety Summary
Do not handle this compound without reviewing this section.
2-Bromo-5-(3-fluoro-3-pentyl)pyridine is a specialized halogenated heterocyclic building block. While specific toxicological data for this exact structure is often proprietary or sparse, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-Bromo-5-(trifluoromethyl)pyridine) indicates significant hazards.
We treat this substance as a "Band 4" Hazard:
-
Acute Toxicity: High potential for toxicity via oral and dermal routes (Analogous to Acute Tox. Cat 2).
-
Skin Absorption: The lipophilic pentyl chain combined with the pyridine ring facilitates rapid dermal absorption.
-
Target Organs: Respiratory system (irritant/sensitizer) and Central Nervous System (pyridinic effect).
-
Physical State: Likely a viscous oil or low-melting solid.
Part 2: Personal Protective Equipment (PPE) Matrix
The standard "lab coat and nitrile gloves" approach is insufficient for halogenated pyridines due to rapid permeation.
Hand Protection (Critical)
Pyridines are aggressive solvents that permeate standard disposable nitrile gloves in minutes.
| Contact Type | Recommended Material | Brand Examples | Breakthrough Time |
| Primary Handling (Neat compound) | Laminate / EVOH | Ansell Barrier®, Silver Shield® | > 480 mins |
| Splash Protection (Dilute solutions) | Thick Nitrile (Double) | Kimberly-Clark Purple Nitrile™ | < 10 mins (Change immediately upon splash) |
| Mechanical/Grip | Over-glove | Standard Nitrile (over Laminate) | N/A (Protects the laminate liner) |
Protocol: Wear a Laminate liner glove underneath a standard nitrile glove. This provides chemical resistance (inner) and tactile dexterity/grip (outer).[1]
Respiratory Protection
-
Engineering Control: All handling must occur inside a certified Chemical Fume Hood.
-
PPE (If hood work is compromised):
-
Respirator: Half-face or Full-face elastomeric respirator.
-
Cartridge: OV/P100 Combination . (Organic Vapor + HEPA).
-
Reasoning: The "Organic Vapor" captures pyridine volatiles; the "P100" captures dusts or aerosols if the compound is a solid or is aerosolized during weighing.
-
Eye & Body Protection[1][3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of severe corneal damage from alkaline pyridine derivatives.
-
Body: Chemical-resistant apron (Tychem® or PVC) worn over a standard cotton lab coat.
Part 3: Operational Protocols
Workflow 1: Safe Weighing & Transfer
Objective: Prevent inhalation of aerosols and surface contamination.
-
Preparation: Place a disposable absorbent mat (pig mat) inside the fume hood.
-
Static Control: If the substance is solid, use an anti-static gun on the weighing boat; halogenated solids are often static-prone and "fly."
-
Transfer: Use a disposable spatula or glass pipette. Do not use plastic syringes for neat liquid (pyridines can swell rubber plungers).
-
Decontamination: Immediately wipe the balance area with a paper towel soaked in 1M HCl (to neutralize trace pyridine), followed by water.
Workflow 2: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible.
-
Temperature: Halogenated pyridines can be thermally unstable. Ensure cooling is active before adding reagents (e.g., n-BuLi or Grignards) to this intermediate.
-
Quenching: Quench reactions involving this intermediate into a biphasic mixture (e.g., NH₄Cl/EtOAc) inside the hood. Never remove the reaction vessel while hot.
Part 4: Emergency & Disposal Logic
Visualization: PPE Selection Decision Tree
This logic gate ensures you select the correct protection based on the state of the chemical.
Caption: Decision matrix for glove and respiratory protection based on concentration and engineering controls.
Spill Response Protocol
Small Spill (< 5 mL/g):
-
Evacuate the immediate area.
-
Don PPE: Laminate gloves, goggles, respirator.
-
Absorb: Use Vermiculite or Sand. Do not use paper towels alone (rapid evaporation).
-
Neutralize: Treat the absorbed waste with dilute HCl to form the non-volatile pyridinium salt.
-
Disposal: Seal in a jar labeled "Halogenated Organic Waste - High Hazard."
Disposal Path: This compound contains Bromine and Fluorine.[2] It must be segregated into Halogenated Waste streams. Do not mix with general organic solvents, as high-temperature incineration is required to prevent the formation of toxic byproducts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: Pyridine Derivatives Toxicity Profile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
